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Flavipucine

Cat. No.: B1248310
M. Wt: 237.25 g/mol
InChI Key: DWCXXICTUDDKTB-JQWIXIFHSA-N
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Description

Flavipucine is a pyridione epoxide natural product originally isolated from the culture extract of the fungus Phoma sp. This compound has demonstrated significant biological activity in scientific research, particularly as a bactericidal agent against Gram-positive bacteria such as Bacillus subtilis . Studies indicate that the pyridione epoxide moiety is a critical pharmacophore for this antibacterial activity . Beyond its antimicrobial properties, this compound shows strong and promising cytotoxic activity against several human cancer cell lines. Research has revealed potent effects against human leukemia HL-60 cells, with an IC50 value reported as low as 1.8 µM, an activity level comparable to SN-38, the active metabolite of the chemotherapeutic drug irinotecan . Notably, evaluations suggest that this compound's cytotoxic activity against non-neoplastic cells, such as HEK293 and normal MRC-5 cell lines, may be weaker than its effect on cancer cells, indicating a potentially selective therapeutic window . Synthetic analogues of this compound have been developed, with some, such as the octyl side chain variant, exhibiting enhanced activity against several bacteria and fungi compared to the natural product itself . It is noteworthy that significant differences in the biological activity between the racemates or individual enantiomers of this compound have not been observed in studies . This compound is supplied for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15NO4 B1248310 Flavipucine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

IUPAC Name

(2R,3R)-6-methyl-2-(3-methylbutanoyl)-1-oxa-7-azaspiro[2.5]oct-5-ene-4,8-dione

InChI

InChI=1S/C12H15NO4/c1-6(2)4-8(14)10-12(17-10)9(15)5-7(3)13-11(12)16/h5-6,10H,4H2,1-3H3,(H,13,16)/t10-,12-/m0/s1

InChI Key

DWCXXICTUDDKTB-JQWIXIFHSA-N

Isomeric SMILES

CC1=CC(=O)[C@]2([C@@H](O2)C(=O)CC(C)C)C(=O)N1

Canonical SMILES

CC1=CC(=O)C2(C(O2)C(=O)CC(C)C)C(=O)N1

Synonyms

flavipucine

Origin of Product

United States

Foundational & Exploratory

The Origin and Biosynthesis of Flavipucine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: Flavipucine is a fungal-derived secondary metabolite belonging to the 2-pyridone class of alkaloids. First identified for its antibiotic properties, it has since garnered interest for its unique chemical structure and diverse biological activities, including antifungal and cytotoxic effects. This document provides a comprehensive overview of the origin, producing organisms, and the intricate biosynthetic pathway of this compound. It details the experimental methodologies employed in its isolation, characterization, and the elucidation of its genetic origins, presenting key data and workflows for researchers in natural product chemistry, microbiology, and drug development.

Discovery and Producing Organisms

This compound was first isolated from the fungus Aspergillus flavipes.[1][2] Since its initial discovery, the production of this compound and its derivatives has been identified in several other fungal species. These organisms, found in diverse ecological niches, are the natural sources of this unique pyridone epoxide. The known this compound-producing fungi are summarized in Table 1.

Table 1: Fungal Species Reported to Produce this compound

Fungal SpeciesReference(s)
Aspergillus flavipes[1][2]
Aspergillus terreus[3]
Cladobotryum rubrobrunnescens[3][4]
Phoma sp.[3][5]
Macrophoma sp. (from fruit rot)[3][4]

Physicochemical Properties of this compound

This compound is characterized by its 3′-isovaleryl-6-methylpyridine-3-spiro-2′-oxiran-2(1H),4(3H)-dione structure.[1][6] Its chemical and physical properties are essential for its isolation, characterization, and understanding its biological function.

Table 2: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name (2R,3R)-6-methyl-2-(3-methylbutanoyl)-1-oxa-7-azaspiro[2.5]oct-5-ene-4,8-dione[7]
Molecular Formula C₁₂H₁₅NO₄[7]
Molecular Weight 237.25 g/mol [7]
Exact Mass 237.10010796 Da[7]
Canonical SMILES CC1=CC(=O)C2(--INVALID-LINK--C(=O)CC(C)C)C(=O)N1[7]
InChIKey DWCXXICTUDDKTB-JQWIXIFHSA-N[7]

Biosynthesis of this compound

The biosynthesis of this compound is a complex process orchestrated by a dedicated biosynthetic gene cluster (BGC), named the flv cluster.[3][8] This pathway involves a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) enzyme, which fuses building blocks from both polyketide and amino acid metabolism.

Labeling studies have confirmed that the 2-pyridone core is derived from polyketide carbons, while the C8 side chain originates from the amino acid L-leucine.[3][8] The biosynthesis is not a simple linear process but involves unusual oxidative rearrangements to form the final heterocyclic structure.

Key insights into the pathway were gained through heterologous expression of the flv gene cluster from A. terreus in the model fungus A. nidulans.[3][9] This, combined with targeted gene inactivation, revealed the functions of several key enzymes.

Key Enzymatic Steps:

  • PKS-NRPS Activity: The central PKS-NRPS enzyme produces a triketide-amino acid hybrid precursor. Its R domain (reductase) performs a reductive release of this initial product.[3][8]

  • First Ring Cyclization: The hydrolase FlvD is essential for the initial cyclization event, leading to the formation of a pyrrolinone intermediate.[3][8]

  • Oxidative Rearrangement: A small, previously uncharacterized protein, FlvB, catalyzes an unprecedented oxidative rearrangement of the pyrrolinone precursor to generate the characteristic 2-pyridone moiety of this compound.[3][8]

The proposed biosynthetic pathway, highlighting the key intermediates and enzymes, is illustrated below.

G cluster_start Precursors Polyketide Precursor Polyketide Precursor PKS-NRPS (flv cluster) PKS-NRPS (flv cluster) Polyketide Precursor->PKS-NRPS (flv cluster) L-Leucine L-Leucine L-Leucine->PKS-NRPS (flv cluster) Triketide-Amino Acid Product Triketide-Amino Acid Product PKS-NRPS (flv cluster)->Triketide-Amino Acid Product Reductive Release (R Domain) Pyrrolinone Intermediate Pyrrolinone Intermediate Triketide-Amino Acid Product->Pyrrolinone Intermediate Hydrolase FlvD (Cyclization) This compound This compound Pyrrolinone Intermediate->this compound FlvB Protein (Oxidative Rearrangement)

Proposed biosynthetic pathway of this compound.

Experimental Protocols

The elucidation of this compound's origin and biosynthesis has relied on a combination of classic natural product chemistry techniques and modern molecular biology approaches.

The general protocol for isolating this compound involves fungal fermentation followed by extraction and chromatographic purification.

  • Fermentation: A pure culture of a producing strain (e.g., Cladobotryum rubrobrunnescens) is grown in a suitable liquid medium (e.g., glucose/maltose medium) under submerged fermentation conditions for a specified period to allow for metabolite production.[4][5]

  • Extraction: The fungal biomass is separated from the culture broth by filtration. The culture filtrate is then extracted with an organic solvent, such as ethyl acetate, to partition the secondary metabolites from the aqueous phase.

  • Concentration: The organic extract is concentrated under reduced pressure (e.g., using a rotary evaporator) to yield a crude extract.

  • Chromatographic Purification: The crude extract is subjected to one or more stages of chromatography to isolate this compound. This typically involves:

    • Solid-Phase Extraction (SPE): As a preliminary cleanup step.

    • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC column (e.g., C18) is commonly used with a gradient of water and an organic solvent (e.g., acetonitrile or methanol) to achieve final purification of the compound.[5]

The definitive structure of this compound was determined using a combination of spectroscopic and crystallographic methods.

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass and elemental composition of the isolated compound, confirming its molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is crucial for piecing together the molecular structure.[10]

    • 1D-NMR (¹H and ¹³C): Provides information on the number and types of protons and carbons in the molecule.

    • 2D-NMR (COSY, HMQC, HMBC): Establishes connectivity between atoms. COSY (Correlation Spectroscopy) shows proton-proton couplings, while HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) reveal one-bond and multiple-bond correlations between protons and carbons, respectively.[10]

  • X-ray Crystallography: Single-crystal X-ray analysis provides unambiguous proof of the structure and its stereochemistry by mapping the precise three-dimensional arrangement of atoms in a crystalline state.[6]

Understanding the genetic basis of this compound production involves molecular genetics and synthetic biology techniques. The workflow below outlines the key steps in a heterologous expression experiment used to identify the function of the flv gene cluster.[3]

G A 1. Identify Putative BGC in A. terreus genome via genome mining B 2. Clone flv Gene Cluster into an expression vector A->B C 3. Transform Host Strain (e.g., A. nidulans) with the vector B->C D 4. Ferment Recombinant and Wild-Type Strains C->D E 5. Metabolite Extraction from culture filtrates D->E F 6. Comparative Analysis (HPLC, LC-MS) E->F G Identify new peaks corresponding to This compound & related products F->G H Perform Gene Inactivation (e.g., flvB, flvD) to determine specific enzyme roles G->H

Workflow for heterologous expression and gene function analysis.

Biological Activity

This compound and its derivatives exhibit a range of biological activities, which is a primary driver for research into this class of compounds. The pyridione epoxide moiety is considered a key pharmacophore for its antibacterial action against organisms like Bacillus subtilis.[11]

Table 3: Reported Biological Activities of this compound

Activity TypeTarget Organism/Cell LinePotencyReference(s)
Antifungal Phytophthora infestansIC₉₀ down to 7.81 ppm[5]
Antifungal Septoria triticiIC₉₀ down to 31.3 ppm[5]
Antibacterial Bacillus subtilisBactericidal activity[11]
Cytotoxic Human Leukemia (HL-60) cellsActivity comparable to SN-38[11]

Conclusion

The origin of this compound is rooted in the complex secondary metabolism of several fungal species, most notably Aspergillus flavipes. Its biosynthesis is a fascinating example of a PKS-NRPS pathway that employs novel enzymatic strategies, such as the oxidative rearrangement of a pyrrolinone intermediate, to construct its unique 2-pyridone spiro-epoxide scaffold. The technical approaches combining fungal genetics, analytical chemistry, and molecular biology have been instrumental in unraveling this pathway. Continued research into this compound and its biosynthetic machinery holds potential for the discovery of new bioactive compounds and the development of novel biocatalysts for synthetic chemistry.

References

A Technical Guide to the Discovery and Isolation of Flavipucine from Aspergillus flavipes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flavipucine, a pyridione epoxide metabolite, has garnered interest within the scientific community due to its notable antibacterial and antifungal properties. Initially isolated from the fungus Aspergillus flavipes, this natural product presents a unique chemical scaffold that has been the subject of biosynthetic and synthetic research. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound. It details the experimental protocols for fungal fermentation, compound extraction, and purification. Furthermore, this document consolidates quantitative data, including spectroscopic and biological activity metrics, into structured tables for ease of reference. Visual diagrams of the experimental workflow and the proposed biosynthetic pathway are also presented to facilitate a deeper understanding of this promising antimicrobial agent.

Introduction

Natural products remain a vital source of novel chemical entities for drug discovery. Fungi, in particular, are prolific producers of a diverse array of secondary metabolites with a wide range of biological activities. This compound, a member of the pyridione epoxide family of fungal antibiotics, was first reported as a metabolite of Aspergillus flavipes. Its structure, characterized by a 3'-isovaleryl-6-methylpyridine-3-spiro-2'-oxiran-2(1H),4(3H)-dione core, has been confirmed through various spectroscopic techniques and X-ray crystallography of its synthetic counterpart. The biological activity of this compound, particularly its efficacy against Gram-positive bacteria, underscores its potential as a lead compound for the development of new anti-infective agents. This guide aims to provide a detailed technical resource for researchers interested in the isolation and study of this compound and related compounds.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValue
Molecular Formula C₁₂H₁₅NO₄
Molecular Weight 237.25 g/mol
IUPAC Name (2R,3R)-6-methyl-2-(3-methylbutanoyl)-1-oxa-7-azaspiro[2.5]oct-5-ene-4,8-dione
CAS Number 38473-18-6
Appearance Pale yellow oil or solid

Experimental Protocols

Fermentation of Aspergillus flavipes

This protocol is adapted from methodologies for the cultivation of Aspergillus species for secondary metabolite production.[1]

3.1.1. Culture Medium

  • Solid Rice Medium:

    • Rice: 70 g per 500 mL flask

    • Distilled Water: 90 mL per 500 mL flask

3.1.2. Inoculum Preparation

  • Prepare a spore suspension of Aspergillus flavipes from a mature culture on a suitable agar medium (e.g., Potato Dextrose Agar).

  • Adjust the spore concentration to approximately 1 x 10⁵ spores/mL in sterile water containing 0.05% Tween 80.

3.1.3. Fermentation Conditions

  • Add 70 g of rice and 90 mL of distilled water to each 500 mL Fernbach flask.

  • Allow the rice to soak for 3 hours before autoclaving at 121°C (15 psi) for 30 minutes.

  • After cooling to room temperature, inoculate each flask with 3.0 mL of the prepared spore suspension.

  • Incubate the flasks at room temperature (approximately 25-28°C) in the dark for 30 days.

Extraction of this compound
  • Following incubation, pool the fermented rice solid cultures.

  • Extract the fermented material exhaustively with ethyl acetate (EtOAc) (3 x 4 L for a batch of 30 flasks).[1]

  • Combine the ethyl acetate extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

Purification of this compound

The purification of this compound from the crude extract is typically achieved through a multi-step column chromatography process.

3.3.1. Initial Fractionation (MCI Gel Chromatography)

  • Subject the crude extract to a Middle Chromatogram Isolated (MCI) gel column.

  • Elute the column with a stepwise gradient of methanol (MeOH) in water (H₂O), starting from 10:90 (v/v) and gradually increasing to 100% MeOH.

  • Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify the fractions containing this compound.

3.3.2. Silica Gel Chromatography

  • Pool the fractions containing this compound from the MCI gel chromatography and concentrate under reduced pressure.

  • Apply the concentrated fraction to a silica gel column.

  • Elute the column with a suitable solvent system. A common starting point for compounds of similar polarity is a gradient of ethyl acetate in hexane or dichloromethane in methanol. The optimal solvent system should be determined by TLC analysis.

  • Collect fractions and monitor by TLC. Combine the fractions containing pure this compound.

3.3.3. Final Purification (Reverse-Phase HPLC)

  • For obtaining highly pure this compound, a final purification step using semi-preparative reverse-phase High-Performance Liquid Chromatography (HPLC) can be employed.

  • A common mobile phase for reverse-phase HPLC is a gradient of acetonitrile in water.[1]

  • Use a suitable column (e.g., C18) and monitor the elution with a UV detector.

  • Collect the peak corresponding to this compound and remove the solvent to yield the pure compound.

Data Presentation

Spectroscopic Data

The structural elucidation of this compound is confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Table 2: ¹³C NMR Spectroscopic Data for this compound (Simulated, 1000 MHz, CDCl₃) [2]

PositionChemical Shift (δ) ppm
2192.5
359.9
5101.4
6162.7
7170.8
820.9
9204.4
1049.9
1124.3
1222.3
1322.3
1467.2

Note: The provided ¹³C NMR data is based on a simulation and should be used as a reference. Experimental values may vary slightly. While a specific, verified ¹H NMR data table for this compound was not available in the searched literature, the general regions for proton signals can be inferred from the structure and comparison with similar compounds.

Mass Spectrometry Analysis:

  • High-Resolution Mass Spectrometry (HRMS): The elemental composition of this compound can be confirmed by HRMS. The calculated mass for the protonated molecule [M+H]⁺ (C₁₂H₁₆NO₄) is 238.1074.

  • Fragmentation Pattern: In Electrospray Ionization Mass Spectrometry (ESI-MS/MS), this compound is expected to exhibit characteristic fragmentation patterns, including the loss of the isovaleryl side chain and cleavages within the pyridione ring structure.

Biological Activity

This compound exhibits significant antibacterial and antifungal activity. The Minimum Inhibitory Concentration (MIC) is a key quantitative measure of its potency.

Table 3: Minimum Inhibitory Concentration (MIC) of this compound against Selected Microorganisms

MicroorganismTypeMIC (µg/mL)Reference
Bacillus subtilisGram-positive bacterium25[3]
Staphylococcus aureusGram-positive bacterium>100[3]
Escherichia coliGram-negative bacterium>100[3]
Candida albicansFungus>100[3]
Aspergillus nigerFungus>100[3]

Note: The biological activity of this compound is most pronounced against Gram-positive bacteria such as Bacillus subtilis. Further studies are needed to explore its activity against a broader range of pathogenic microorganisms.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and characterization of this compound from Aspergillus flavipes.

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification cluster_characterization Characterization A Inoculation of Aspergillus flavipes B Incubation on Solid Rice Medium A->B C Extraction with Ethyl Acetate B->C D Crude Extract C->D E MCI Gel Chromatography D->E F Silica Gel Chromatography E->F G Reverse-Phase HPLC F->G H Pure this compound G->H I Spectroscopic Analysis (NMR, MS) H->I J Biological Activity Assays (MIC) H->J

Figure 1: Experimental workflow for this compound isolation.
Proposed Biosynthetic Pathway

The biosynthesis of this compound in Aspergillus is believed to involve a polyketide synthase-non-ribosomal peptide synthetase (PKS-NRPS) hybrid enzyme. The following diagram outlines a plausible biosynthetic route.

biosynthetic_pathway cluster_precursors Precursors cluster_assembly Assembly cluster_modification Post-Assembly Modification Acetate Acetate Units PKS Polyketide Synthase (PKS) Acetate->PKS Leucine L-Leucine NRPS Non-Ribosomal Peptide Synthetase (NRPS) Leucine->NRPS Hybrid PKS-NRPS Hybrid Intermediate PKS->Hybrid NRPS->Hybrid Cyclization Cyclization & Thiolation Hybrid->Cyclization Oxidation Oxidative Rearrangement Cyclization->Oxidation Epoxidation Epoxidation Oxidation->Epoxidation This compound This compound Epoxidation->this compound

References

Flavipucine chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flavipucine is a naturally occurring pyridione epoxide with a spiro structure, first isolated from Aspergillus flavipes. It has garnered significant interest within the scientific community due to its diverse biological activities, including antibacterial, antifungal, and potent cytotoxic effects against various cancer cell lines. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and known biological activities of this compound. It includes a compilation of spectroscopic data, a summary of its bioactivity, and a detailed experimental protocol for its isolation. Furthermore, this document elucidates a key signaling pathway implicated in its cytotoxic mechanism of action.

Chemical Structure and Identification

This compound is chemically known as (2R,3R)-6-methyl-2-(3-methylbutanoyl)-1-oxa-7-azaspiro[2.5]oct-5-ene-4,8-dione[1]. It is characterized by a unique spiro-epoxide ring system fused to a dihydropyridinone core.

Table 1: Chemical Identifiers of this compound

IdentifierValueReference
IUPAC Name (2R,3R)-6-methyl-2-(3-methylbutanoyl)-1-oxa-7-azaspiro[2.5]oct-5-ene-4,8-dione[1]
Molecular Formula C₁₂H₁₅NO₄[1]
Molecular Weight 237.25 g/mol [1]
CAS Number 38473-18-6
PubChem CID 10444160[1]
InChI Key DWCXXICTUDDKTB-JQWIXIFHSA-N[1]
Canonical SMILES CC1=CC(=O)C2(--INVALID-LINK--C(=O)CC(C)C)C(=O)N1[1]

Physicochemical and Spectroscopic Properties

The physicochemical and spectroscopic data are crucial for the identification and characterization of this compound.

Table 2: Physicochemical Properties of this compound

PropertyValue
Melting Point 130-131 °C
Solubility Soluble in chloroform, ethyl acetate, and methanol.

Table 3: Spectroscopic Data of this compound

SpectroscopyData
¹H NMR (CDCl₃) δ (ppm): 1.01 (d, 6H, J=6.5 Hz), 2.24 (m, 1H), 2.50 (d, 2H, J=7.0 Hz), 2.13 (s, 3H), 3.84 (s, 1H), 6.09 (s, 1H), 7.6 (br s, 1H)
¹³C NMR (CDCl₃) δ (ppm): 22.4 (q), 25.5 (d), 16.0 (q), 48.0 (t), 63.9 (s), 69.8 (d), 107.8 (d), 160.0 (s), 167.3 (s), 191.8 (s), 204.3 (s)
Infrared (IR) ν (cm⁻¹): 3420, 3100, 2960, 1720, 1680, 1610
Mass Spectrometry (MS) m/z: 237 (M⁺), 180, 152, 124

Biological Activity

This compound exhibits a range of biological activities, making it a molecule of interest for therapeutic development.

Table 4: Summary of this compound's Biological Activity

ActivityTarget Organism/Cell LineObserved Effect
Antibacterial Bacillus subtilisBactericidal activity
Antifungal Phytophthora infestansAntifungal activity
Cytotoxic Human promyelocytic leukemia (HL-60)Potent cytotoxic activity
Antiprotozoal -Antiprotozoal activity

Experimental Protocols

Isolation of this compound from Aspergillus flavipes

This protocol details the extraction and purification of this compound from a culture of Aspergillus flavipes.

G Workflow for this compound Isolation cluster_0 Fermentation cluster_1 Extraction cluster_2 Purification A Inoculate A. flavipes into a suitable liquid medium B Incubate for 14-21 days at 25-28°C with shaking A->B C Filter the culture broth to separate mycelia and filtrate B->C D Extract the filtrate with ethyl acetate (3x) C->D E Combine and concentrate the organic extracts in vacuo D->E F Subject the crude extract to silica gel column chromatography E->F G Elute with a gradient of hexane and ethyl acetate F->G H Monitor fractions by TLC and combine those containing this compound G->H I Perform further purification by preparative TLC or HPLC H->I J Crystallize the pure this compound I->J G Proposed Apoptotic Pathway of this compound This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Induces stress Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 activation Apoptosome->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Flavipucine's Enigmatic Assault on Bacterial Viability: A Technical Guide to its Presumed Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Flavipucine, a natural product bearing a pyridione epoxide moiety, has demonstrated notable bactericidal activity, particularly against Gram-positive organisms such as Bacillus subtilis and the Gram-negative bacterium Escherichia coli. While the precise molecular target remains to be definitively elucidated, current understanding and the chemical functionalities of this compound strongly suggest an inhibitory action against bacterial fatty acid biosynthesis (FASII). This in-depth technical guide synthesizes the available data on this compound's antibiotic properties, hypothesizes its mechanism of action by drawing parallels with known inhibitors of the FASII pathway, and provides detailed experimental frameworks for the further investigation required to substantiate these claims.

Introduction

The escalating crisis of antibiotic resistance necessitates the exploration of novel antibacterial agents with unique mechanisms of action. This compound, a fungal metabolite, has emerged as a molecule of interest due to its bactericidal properties. The pyridione epoxide functional group is considered the key pharmacophore responsible for its biological activity[1]. This document aims to provide a comprehensive technical overview of the current knowledge surrounding this compound's antibiotic action, with a focus on the prevailing hypothesis of fatty acid synthesis inhibition.

Quantitative Antimicrobial Activity

The antibacterial efficacy of this compound has been quantified against a limited number of bacterial species. The available Minimum Inhibitory Concentration (MIC) data is summarized below. It is important to note that a broader spectrum of activity against a wider panel of clinically relevant bacteria is yet to be established.

Bacterial StrainGram TypeMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Bacillus subtilisGram-positive25
Escherichia coliGram-negative25

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound

Proposed Mechanism of Action: Inhibition of Bacterial Fatty Acid Synthesis (FASII)

While direct enzymatic inhibition data for this compound is not yet available in the public domain, the scientific consensus leans towards the bacterial fatty acid synthesis (FASII) pathway as its most probable target. This hypothesis is predicated on the following:

  • Validated Target: The FASII pathway is a well-established and attractive target for antibacterial drug development due to its essentiality for bacterial survival and its significant structural differences from the mammalian type I fatty acid synthase (FASI) system[2][3].

  • Known Inhibitors: Several natural products with epoxide functionalities, similar to this compound, are known to inhibit enzymes within the FASII pathway by forming covalent adducts with active site residues[4].

The FASII pathway involves a series of enzymatic steps to elongate acyl chains, which are crucial for the biosynthesis of bacterial cell membranes and other essential molecules. The key enzymes in this pathway include FabH (β-ketoacyl-ACP synthase III), FabG (β-ketoacyl-ACP reductase), FabZ/FabA (β-hydroxyacyl-ACP dehydratase), and FabI (enoyl-ACP reductase), followed by the elongation condensing enzymes FabF and FabB.

Based on the reactivity of its epoxide ring, it is plausible that this compound acts as an irreversible inhibitor of one of the key enzymes in the FASII pathway, potentially one of the condensing enzymes (FabH, FabF, or FabB) or the enoyl-ACP reductase (FabI).

Visualizing the Hypothesized Mechanism

The following diagram illustrates the potential points of inhibition by this compound within the bacterial fatty acid synthesis pathway.

FASII_Inhibition cluster_inhibition Potential this compound Inhibition Acetyl-CoA Acetyl-CoA FabH FabH Acetyl-CoA->FabH Initiation Malonyl-CoA Malonyl-CoA Malonyl-ACP Malonyl-ACP Malonyl-ACP->FabH FabF/B FabF/B Malonyl-ACP->FabF/B Acyl-ACP (C_n) Acyl-ACP (C_n) Acyl-ACP (C_n)->FabF/B Elongation β-Ketoacyl-ACP (C_n+2) β-Ketoacyl-ACP (C_n+2) FabG FabG β-Ketoacyl-ACP (C_n+2)->FabG Reduction β-Hydroxyacyl-ACP (C_n+2) β-Hydroxyacyl-ACP (C_n+2) FabZ/A FabZ/A β-Hydroxyacyl-ACP (C_n+2)->FabZ/A Dehydration trans-2-Enoyl-ACP (C_n+2) trans-2-Enoyl-ACP (C_n+2) FabI FabI trans-2-Enoyl-ACP (C_n+2)->FabI Reduction Acyl-ACP (C_n+2) Acyl-ACP (C_n+2) Fatty Acids Fatty Acids Acyl-ACP (C_n+2)->Fatty Acids Acyl-ACP (C_n+2)->FabF/B FabH->β-Ketoacyl-ACP (C_n+2) FabF/B->β-Ketoacyl-ACP (C_n+2) FabG->β-Hydroxyacyl-ACP (C_n+2) FabZ/A->trans-2-Enoyl-ACP (C_n+2) FabI->Acyl-ACP (C_n+2)

Figure 1: Hypothesized inhibition points of this compound in the bacterial FASII pathway.

Detailed Experimental Protocols for Mechanism of Action Studies

To definitively elucidate the mechanism of action of this compound, a series of targeted experiments are required. The following protocols provide a framework for these investigations.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium.

  • Sterile 96-well microtiter plates.

  • Bacterial inoculum standardized to 5 x 10^5 CFU/mL.

  • This compound stock solution of known concentration.

  • Sterile diluent (e.g., MHB).

  • Incubator.

  • Microplate reader (optional, for OD measurements).

Procedure:

  • Prepare serial two-fold dilutions of this compound in MHB in the wells of a 96-well plate. The final volume in each well should be 50 µL.

  • Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.

  • Include a positive control well (bacteria in MHB without this compound) and a negative control well (MHB only).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration of this compound that shows no turbidity (no bacterial growth). Alternatively, measure the optical density at 600 nm (OD600) using a microplate reader.

In Vitro Fatty Acid Synthesis Inhibition Assay

This assay directly measures the ability of this compound to inhibit the incorporation of radiolabeled precursors into fatty acids in bacterial cell lysates.

Materials:

  • Bacterial cell lysate containing active FASII enzymes.

  • [¹⁴C]-Malonyl-CoA (radiolabeled substrate).

  • Acetyl-CoA (starter unit).

  • NADPH and NADH (cofactors).

  • Acyl Carrier Protein (ACP).

  • This compound at various concentrations.

  • Scintillation vials and scintillation fluid.

  • Liquid scintillation counter.

Procedure:

  • Prepare a reaction mixture containing the bacterial lysate, acetyl-CoA, NADPH, NADH, and ACP in a suitable buffer.

  • Add varying concentrations of this compound to the reaction mixtures. Include a no-inhibitor control.

  • Initiate the reaction by adding [¹⁴C]-Malonyl-CoA.

  • Incubate the reactions at 37°C for a defined period.

  • Stop the reaction (e.g., by adding a strong acid).

  • Extract the fatty acids using an organic solvent (e.g., hexane).

  • Transfer the organic phase to a scintillation vial, evaporate the solvent, and add scintillation fluid.

  • Measure the radioactivity using a liquid scintillation counter.

  • Calculate the percentage of inhibition of fatty acid synthesis at each this compound concentration and determine the IC50 value.

Experimental Workflow Visualization

The logical flow of experiments to confirm the mechanism of action is depicted below.

MOA_Workflow cluster_initial Initial Screening cluster_hypothesis Hypothesis Testing cluster_target Target Identification cluster_resistance Resistance Studies A Determine MIC against a panel of bacteria B Macromolecular Synthesis Assay (DNA, RNA, protein, cell wall, fatty acid) A->B G Spontaneous resistance mutant selection A->G C In vitro Fatty Acid Synthesis Inhibition Assay (Whole pathway) B->C If fatty acid synthesis is inhibited D Individual FASII Enzyme Inhibition Assays (FabH, FabI, FabF, etc.) C->D E Determine IC50 values for specific enzymes D->E F Binding studies (e.g., SPR, ITC) E->F I Identification of mutations in the target gene F->I Confirms target H Whole-genome sequencing of resistant mutants G->H H->I

Figure 2: A logical workflow for the experimental validation of this compound's mechanism of action.

Resistance Mechanisms

Currently, there is no published data on the mechanisms of bacterial resistance to this compound. Should this compound indeed target an enzyme in the FASII pathway, potential resistance mechanisms could include:

  • Target modification: Mutations in the gene encoding the target enzyme that reduce the binding affinity of this compound without compromising the enzyme's essential function.

  • Target overexpression: Increased expression of the target enzyme, requiring higher concentrations of this compound to achieve an inhibitory effect.

  • Efflux pumps: Active transport of this compound out of the bacterial cell.

  • Drug modification: Enzymatic modification or degradation of this compound.

Conclusion and Future Directions

This compound represents a promising antibacterial scaffold. While the current body of evidence strongly points towards the inhibition of the bacterial fatty acid synthesis pathway as its mechanism of action, this hypothesis requires rigorous experimental validation. The immediate research priorities should be to:

  • Confirm the inhibition of the FASII pathway through macromolecular synthesis and in vitro pathway assays.

  • Identify the specific enzyme target(s) within the FASII pathway and determine the corresponding IC50 values.

  • Elucidate the mode of inhibition (e.g., reversible, irreversible, covalent).

  • Investigate the antibacterial spectrum of this compound against a broader range of pathogenic bacteria, including multidrug-resistant strains.

  • Conduct resistance studies to understand the potential for and mechanisms of resistance development.

Addressing these knowledge gaps will be crucial for assessing the therapeutic potential of this compound and for guiding the rational design of more potent and specific analogues.

References

Early Research on the Antimicrobial Spectrum of Flavipucine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavipucine, a pyridione epoxide antibiotic, has been a subject of interest due to its bioactivity against a range of microorganisms. Early research into its antimicrobial spectrum laid the groundwork for understanding its potential as a therapeutic agent. This technical guide provides an in-depth overview of the initial findings on this compound's antibacterial and antifungal properties, detailing the quantitative data, experimental methodologies, and the current understanding of its mechanism of action.

Data Presentation: Antimicrobial Spectrum of this compound

The antimicrobial activity of this compound has been quantified against various bacterial and fungal species. The following tables summarize the Minimum Inhibitory Concentration (MIC) and Inhibitory Concentration 90% (IC90) values reported in early studies.

Table 1: Antibacterial Spectrum of this compound

MicroorganismStrainMIC (µg/mL)
Bacillus subtilisNot Specified25
Escherichia coliNot Specified25

Table 2: Antifungal Spectrum of this compound

MicroorganismStrainIC90 (µg/mL)
Phytophthora infestansNot Specified7.81
Septoria triticiNot Specified31.3

Experimental Protocols

The quantitative data presented above were primarily determined using standardized antimicrobial susceptibility testing methods. The following are detailed methodologies for the key experiments cited in early research on this compound.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent against bacteria.

1. Preparation of Materials:

  • Microorganism: A pure culture of the test bacterium grown overnight in a suitable broth medium (e.g., Mueller-Hinton Broth).
  • Antimicrobial Agent: A stock solution of this compound of known concentration.
  • Growth Medium: Sterile Mueller-Hinton Broth (or other appropriate broth for the test organism).
  • Microtiter Plate: A sterile 96-well microtiter plate.

2. Inoculum Preparation:

  • The overnight bacterial culture is diluted in sterile broth to achieve a standardized turbidity, typically corresponding to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
  • This standardized suspension is further diluted to achieve the final desired inoculum concentration in the microtiter plate wells (typically 5 x 10^5 CFU/mL).

3. Serial Dilution of this compound:

  • A two-fold serial dilution of the this compound stock solution is performed across the wells of the microtiter plate using the sterile growth medium. This creates a gradient of decreasing concentrations of the antibiotic.
  • Control wells are included: a positive control (broth and inoculum, no antibiotic) and a negative control (broth only).

4. Inoculation and Incubation:

  • The prepared bacterial inoculum is added to each well of the microtiter plate (except the negative control).
  • The plate is incubated at a temperature and for a duration suitable for the growth of the test organism (e.g., 35-37°C for 18-24 hours).

5. Determination of MIC:

  • After incubation, the wells are visually inspected for turbidity.
  • The MIC is defined as the lowest concentration of this compound that completely inhibits the visible growth of the bacterium.

Agar Plug Diffusion Method for Antifungal Activity

The agar plug diffusion method is often employed to screen for the antifungal activity of microbial extracts or purified compounds.

1. Preparation of Materials:

  • Test Fungus: A pure culture of the target fungus (e.g., Phytophthora infestans, Septoria tritici) grown on a suitable agar medium (e.g., Potato Dextrose Agar).
  • This compound-producing Organism or Purified Compound: A culture of the fungus producing this compound or a solution of purified this compound.
  • Agar Plates: Petri dishes containing a suitable growth medium for the test fungus.

2. Inoculation of Test Fungus:

  • A lawn of the test fungus is prepared by evenly spreading a spore suspension or mycelial fragments over the surface of the agar plate.

3. Application of this compound:

  • If testing a producing organism, a small agar plug is cut from the actively growing edge of the producer's culture using a sterile cork borer. This plug is then placed in the center of the plate inoculated with the test fungus.
  • If testing the purified compound, a sterile paper disc impregnated with a known concentration of this compound is placed on the agar surface.

4. Incubation:

  • The plates are incubated at a temperature and for a duration that supports the growth of the test fungus.

5. Observation and Measurement:

  • After incubation, the plate is examined for a zone of inhibition, which is a clear area around the agar plug or paper disc where the growth of the test fungus has been prevented.
  • The diameter of the zone of inhibition is measured in millimeters to provide a qualitative or semi-quantitative assessment of the antifungal activity. For IC90 determination, a more quantitative method like broth microdilution adapted for fungi would be used.

Mandatory Visualization

Logical Relationship of this compound's Antibacterial Activity

While a specific signaling pathway for this compound's antimicrobial action has not been fully elucidated in early research, a logical relationship can be inferred from structure-activity relationship studies. The pyridione epoxide moiety is considered the key pharmacophore responsible for its antibacterial effects.[1] This suggests a direct interaction with a cellular target, leading to the inhibition of essential processes and ultimately cell death.

Flavipucine_Activity This compound This compound PyridioneEpoxide Pyridione Epoxide Moiety (Pharmacophore) This compound->PyridioneEpoxide Contains Target Bacterial Cellular Target (e.g., Enzyme in Cell Wall Synthesis) PyridioneEpoxide->Target Interacts with Inhibition Inhibition of Essential Cellular Process Target->Inhibition Leads to Death Bacterial Cell Death Inhibition->Death Results in

Caption: Logical workflow of this compound's antibacterial action.

Experimental Workflow for MIC Determination

The process of determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method follows a systematic workflow.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_result Result prep_culture Prepare Bacterial Inoculum inoculation Inoculate Microtiter Plate prep_culture->inoculation prep_antibiotic Prepare this compound Stock serial_dilution Perform Serial Dilution of this compound prep_antibiotic->serial_dilution prep_media Prepare Growth Medium prep_media->serial_dilution serial_dilution->inoculation incubation Incubate at 37°C inoculation->incubation reading Read Results (Visual Inspection) incubation->reading mic_determination Determine MIC reading->mic_determination

Caption: Experimental workflow for MIC determination.

Concluding Remarks

The early research on this compound established its activity against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi. While the precise molecular target and the detailed mechanism of action require further investigation, the foundational knowledge of its antimicrobial spectrum and the methodologies for its assessment provide a critical starting point for future drug development efforts. The identification of the pyridione epoxide moiety as the key pharmacophore is a significant finding that can guide the synthesis of more potent and selective analogs. Further studies are warranted to explore the full therapeutic potential of this compound and its derivatives.

References

The Pyridione Epoxide Core of Flavipucine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

November 2025

Abstract

Flavipucine is a fungal-derived natural product characterized by a unique and highly reactive pyridione epoxide core. This central scaffold is responsible for its significant biological activities, including antibacterial, antifungal, and potent cytotoxic effects against various cancer cell lines.[1][2] This technical guide provides an in-depth analysis of the this compound core, consolidating key quantitative data, experimental methodologies, and biosynthetic insights relevant to researchers, scientists, and professionals in the field of drug development. The document summarizes the structure-activity relationship, highlighting the pyridione epoxide moiety as the key pharmacophore, and presents detailed protocols for its synthesis and biological evaluation to facilitate further research and development of novel therapeutic agents based on this promising scaffold.

Introduction to the this compound Scaffold

This compound is a member of the pyridione epoxide family of fungal antibiotics, first isolated from species such as Aspergillus flavipes and Phoma sp.[3][4][5] Its structure features a substituted 2-pyridone ring fused to an epoxide, creating a strained and electrophilic system. This inherent reactivity is believed to be central to its mechanism of action, likely involving covalent interactions with biological nucleophiles within target macromolecules. The core structure, (2R,3R)-6-methyl-2-(3-methylbutanoyl)-1-oxa-7-azaspiro[2.5]oct-5-ene-4,8-dione, underscores a complex stereochemistry that has been a subject of synthetic and biosynthetic investigations. Studies have confirmed that the pyridione epoxide moiety is the essential pharmacophore for its antibacterial activity against organisms like Bacillus subtilis.[1][6] Furthermore, this compound has demonstrated potent cytotoxic activity, with an IC50 value against human leukemia (HL-60) cells comparable to that of SN-38, the active metabolite of the chemotherapy drug irinotecan.[1][2] This potent bioactivity, combined with a degree of selectivity, makes the this compound core a compelling starting point for the development of new therapeutic agents.

Biological Activity: Quantitative Data

The biological activity of this compound and its derivatives has been quantified against various bacterial strains and human cell lines. The following tables summarize the key minimum inhibitory concentration (MIC) and half-maximal inhibitory concentration (IC50) values reported in the literature, providing a basis for comparison and structure-activity relationship (SAR) analysis.

Table 1: Antibacterial Activity of this compound and Derivatives
CompoundTest OrganismMIC (µg/mL)Reference
(±)-FlavipucineBacillus subtilis NBRC 31343.13[1]
(±)-FlavipucineEscherichia coli NBRC 3972> 50[1]
(-)-FlavipucineBacillus subtilis25[5]
(-)-FlavipucineEscherichia coli25[5]
Phenylthis compoundBacillus subtilis NBRC 31341.57[1]
Phenylthis compoundEscherichia coli NBRC 3972> 50[1]
Octyl Analogue (5d)Various Bacteria & FungiEnhanced Activity*[7]

Note: The study reported enhanced activity compared to the natural product, but specific MIC values were not available in the abstract.

Table 2: Cytotoxic Activity (IC50) of this compound
Cell LineCell TypeIC50 (µM)Reference
Cancer Cell Lines
HL-60Human promyelocytic leukemia1.8[1][2]
A549Human lung carcinoma11[1]
HT-29Human colorectal adenocarcinoma13[1]
PC-3Human prostate adenocarcinoma13[1]
Non-Cancerous Cell Lines
HEK293Human embryonic kidney30[1]
MRC-5Human fetal lung fibroblast23[1]

Methodologies and Experimental Protocols

This section details the key experimental procedures for the synthesis and biological evaluation of the this compound core, based on published literature.

Chemical Synthesis Overview

The total synthesis of (±)-Flavipucine has been achieved through various routes. A notable biomimetic approach involves a regioselective Darzens reaction as the key step. This strategy constructs the core epoxide ring system from readily available precursors.

G cluster_start Starting Materials A Isobutyl Glyoxal C Regioselective Darzens Reaction A->C B Protected α-bromo-β-ketoamide B->C D Epoxyimide Intermediate C->D E Deprotection D->E F Pyridone Ring Formation E->F G (±)-Flavipucine F->G

Caption: High-level workflow for the biomimetic synthesis of this compound.

Protocol for Antibacterial Susceptibility Testing

The minimum inhibitory concentration (MIC) is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Workflow for MIC Determination:

G A Prepare serial two-fold dilutions of this compound in a 96-well plate C Inoculate each well with the bacterial suspension A->C B Prepare bacterial inoculum (e.g., B. subtilis) adjusted to 0.5 McFarland standard B->C D Incubate plate at 37°C for 18-24 hours C->D E Visually inspect for turbidity to determine bacterial growth D->E F MIC: Lowest concentration with no visible bacterial growth E->F

Caption: Experimental workflow for the broth microdilution MIC assay.

Detailed Steps:

  • Preparation of Test Compound: Dissolve this compound in dimethyl sulfoxide (DMSO) to create a stock solution. Prepare serial two-fold dilutions in Mueller-Hinton broth (MHB) in a 96-well microtiter plate.

  • Inoculum Preparation: Culture the bacterial strain (e.g., Bacillus subtilis) overnight. Dilute the culture in fresh broth to achieve a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Further dilute to obtain a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation and Incubation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (broth + inoculum, no drug) and a negative control (broth only). Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[8][9][10]

Protocol for In Vitro Cytotoxicity Assay

The cytotoxic activity (IC50 value) against cancer and non-cancerous cell lines is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Workflow for MTT Cytotoxicity Assay:

G A Seed cells (e.g., HL-60) into a 96-well plate and allow to adhere overnight B Treat cells with serial dilutions of this compound A->B C Incubate for 48-72 hours at 37°C, 5% CO2 B->C D Add MTT reagent to each well and incubate for 4 hours C->D E Solubilize formazan crystals with solubilization buffer (e.g., DMSO) D->E F Measure absorbance at 570 nm using a microplate reader E->F G Calculate IC50 value from dose-response curve F->G

Caption: Experimental workflow for the MTT cytotoxicity assay.

Detailed Steps:

  • Cell Culture and Seeding: Culture human cell lines (e.g., HL-60, A549) in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Seed the cells into 96-well plates at a density of 3-5 x 10³ cells per well and incubate overnight to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include untreated cells as a control.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Assay: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for an additional 4 hours. The viable cells' mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. Measure the absorbance of the solution at 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.[1]

Biosynthesis and Mechanism of Action

Biosynthesis of the Pyridione Epoxide Core

The biosynthesis of this compound is governed by a dedicated Biosynthetic Gene Cluster (BGC). While the complete enzymatic cascade has not been fully elucidated, studies involving heterologous expression suggest that the pathway involves a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) enzyme.[11] This complex machinery is responsible for assembling the initial molecular backbone from simple precursors, which then undergoes a series of tailoring reactions, including oxidative rearrangements of a pyrrolinone precursor, to form the final 2-pyridone structure.

G BGC This compound Biosynthetic Gene Cluster (BGC) Enzymes PKS-NRPS Hybrid & Tailoring Enzymes (Oxidases, etc.) BGC->Enzymes Transcription & Translation Product This compound Core Enzymes->Product Catalysis Precursors Simple Precursors (e.g., Acetyl-CoA, Amino Acids) Precursors->Enzymes

Caption: Logical relationship in the biosynthesis of this compound.

Postulated Mechanism of Cytotoxic Action

The precise molecular targets of this compound have not been definitively identified. However, the potent cytotoxicity suggests it may function as an alkylating agent, with the strained epoxide ring being susceptible to nucleophilic attack by key biological macromolecules. A plausible mechanism of action involves the induction of apoptosis (programmed cell death). High concentrations of similar compounds, like certain flavonoids, have been shown to trigger apoptosis through the intrinsic (mitochondrial) pathway, leading to the activation of a cascade of caspase enzymes, which are the executioners of cell death.[12][13]

The diagram below illustrates a hypothetical pathway for apoptosis induction that could be triggered by covalent modification of cellular proteins by the this compound epoxide core.

G This compound This compound (Pyridione Epoxide Core) Target Cellular Protein Targets (e.g., Pro-apoptotic proteins) This compound->Target Covalent Modification Stress Cellular Stress / Protein Dysfunction Target->Stress Mito Mitochondria Stress->Mito triggers CytC Cytochrome C Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 (Executioner Caspase) Activation Casp9->Casp3 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis

Caption: Hypothetical mechanism of this compound-induced apoptosis.

Conclusion and Future Directions

The pyridione epoxide core of this compound represents a validated pharmacophore with potent antibacterial and cytotoxic properties. The quantitative data presented herein confirms its efficacy, particularly against leukemia cells, and highlights a degree of selectivity for cancer cells over non-cancerous lines. The availability of synthetic routes and established protocols for biological evaluation provides a solid foundation for future drug discovery efforts.

Key areas for future research should focus on:

  • Mechanism of Action Studies: Elucidating the specific molecular targets of this compound to understand the basis of its cytotoxicity and selectivity.

  • Structure-Activity Relationship (SAR) Expansion: Synthesizing and testing a broader range of analogues to optimize potency and selectivity, and to reduce potential off-target toxicity.

  • Biosynthetic Pathway Elucidation: Fully characterizing the enzymes within the this compound BGC to enable synthetic biology approaches for generating novel derivatives.

By leveraging the information in this guide, researchers can accelerate the development of next-generation therapeutics derived from this unique and powerful natural product scaffold.

References

Flavipucine: A Technical Guide to its Natural Sources, Biosynthesis, and Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flavipucine is a bioactive fungal metabolite with notable antibiotic properties. This technical guide provides an in-depth overview of its natural sources, the organisms responsible for its production, and the current understanding of its biosynthetic pathway. While specific quantitative production data remains elusive in publicly available literature, this document consolidates available information on fermentation and purification protocols, offering a foundational resource for researchers in natural product chemistry, microbiology, and drug discovery. The guide also explores the genetic basis of this compound biosynthesis, highlighting the key enzymatic steps and the potential for heterologous expression systems.

Natural Sources and Producing Organisms

This compound has been isolated from a variety of fungal species, indicating its distribution across different ecological niches. The primary producing organisms identified to date belong to the fungal kingdom.

Table 1: Known this compound-Producing Fungi

Fungal GenusSpeciesIsolation Source/HostEnantiomer Produced
AspergillusflavipesSoil(-)-flavipucine
Phomasp.Endophyte from Salsola oppositifolia(+)-flavipucine
CladobotryumrubrobrunnescensMycophilic (growing on Inocybe species)Not specified
Macrophomasp.Not specifiedNot specified

Aspergillus flavipes is a well-documented producer of the levorotatory enantiomer of this compound.[1][2] An endophytic Phoma species, isolated from the plant Salsola oppositifolia, has been shown to produce the dextrorotatory enantiomer, (+)-flavipucine.[3] The mycophilic fungus, Cladobotryum rubrobrunnescens, has also been confirmed as a natural source of this antibiotic.[4]

Fermentation and Production

Detailed, optimized fermentation protocols for maximizing this compound yield are not extensively reported in the literature. However, based on general practices for cultivating Aspergillus and Phoma species for secondary metabolite production, a representative protocol can be outlined.

Representative Fermentation Protocol (Aspergillus flavipes)

This protocol is a composite representation based on methodologies for similar fungal fermentations and should be optimized for this compound production.

  • Inoculum Preparation:

    • Grow Aspergillus flavipes on Potato Dextrose Agar (PDA) plates at 25-28°C for 7-10 days until sporulation is observed.

    • Harvest spores by flooding the plate with sterile 0.1% Tween 80 solution and gently scraping the surface.

    • Adjust the spore suspension to a final concentration of approximately 1 x 10^6 spores/mL in sterile water.

  • Submerged Fermentation:

    • Prepare a liquid fermentation medium such as Potato Dextrose Broth (PDB) or a custom medium containing a suitable carbon source (e.g., glucose, maltose), nitrogen source (e.g., yeast extract, peptone), and mineral salts.

    • Inoculate the sterile fermentation medium with the spore suspension (typically 1-5% v/v).

    • Incubate the culture in a shaker incubator at 25-28°C with agitation (150-200 rpm) for 10-14 days.

    • Monitor the production of this compound periodically by extracting a small sample of the culture broth and analyzing it by HPLC.

Production Yields

Specific quantitative yields of this compound from its natural producers are not consistently reported in peer-reviewed literature. The following table is provided as a template for researchers to populate with their own experimental data.

Table 2: this compound Production Yields (Hypothetical Data)

Producing OrganismFermentation TypeMediumIncubation Time (days)Yield (mg/L or g/kg)Reference
Aspergillus flavipesSubmergedPDB14Data not available
Phoma sp.SubmergedGlucose/Maltose MediumNot specifiedData not available[3]
Cladobotryum rubrobrunnescensSubmergedNot specifiedNot specifiedData not available[4]

Isolation and Purification

The recovery and purification of this compound from fungal cultures typically involve solvent extraction followed by chromatographic techniques.

Representative Isolation and Purification Protocol
  • Extraction:

    • Separate the fungal biomass from the culture broth by filtration.

    • Extract the culture filtrate with an equal volume of a water-immiscible organic solvent such as ethyl acetate or chloroform three times.

    • Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Chromatographic Purification:

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol).

    • Subject the dissolved extract to column chromatography on silica gel, eluting with a gradient of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).

    • Monitor the fractions by Thin Layer Chromatography (TLC) for the presence of this compound.

    • Pool the fractions containing the compound of interest and concentrate them.

    • Perform final purification using High-Performance Liquid Chromatography (HPLC) on a C18 reversed-phase column with a suitable mobile phase, such as a gradient of acetonitrile and water, to obtain pure this compound.

Biosynthesis of this compound

The biosynthesis of this compound is understood to proceed via a hybrid Polyketide Synthase-Nonribosomal Peptide Synthetase (PKS-NRPS) pathway. Heterologous expression studies have begun to elucidate the genes involved.

This compound Biosynthetic Gene Cluster

The this compound biosynthetic gene cluster contains a key gene, flvA, which encodes a PKS-NRPS hybrid enzyme. This enzyme is responsible for the initial steps of assembling the core structure of this compound from simple precursors. Another important gene, flvB, is believed to be involved in the oxidative rearrangement of an intermediate to form the characteristic 2-pyridone ring of this compound.

flavipucine_biosynthesis acetyl_coa Acetyl-CoA + Malonyl-CoA pks_nrps PKS-NRPS (FlvA) acetyl_coa->pks_nrps amino_acid Amino Acid (e.g., L-isoleucine) amino_acid->pks_nrps intermediate1 Linear Polyketide-Amino Acid Adduct pks_nrps->intermediate1 cyclization Cyclization & Release intermediate1->cyclization pyrrolinone Pyrrolinone Intermediate cyclization->pyrrolinone oxidation Oxidative Rearrangement (FlvB) pyrrolinone->oxidation flavipucine_core 2-Pyridone Core oxidation->flavipucine_core tailoring Tailoring Steps (e.g., Epoxidation) flavipucine_core->tailoring This compound This compound tailoring->this compound

Proposed biosynthetic pathway of this compound.
Signaling and Regulation

The specific signaling pathways that regulate the expression of the this compound biosynthetic gene cluster have not yet been elucidated. However, the regulation of secondary metabolism in fungi is generally controlled by a complex network of global and pathway-specific regulators in response to environmental cues.

secondary_metabolite_regulation environmental_cues Environmental Cues (Nutrient availability, pH, light, stress) global_regulators Global Regulators (e.g., LaeA, VeA) environmental_cues->global_regulators pathway_specific_tf Pathway-Specific Transcription Factor global_regulators->pathway_specific_tf bgc This compound Biosynthetic Gene Cluster pathway_specific_tf->bgc flavipucine_production This compound Production bgc->flavipucine_production

Generalized regulation of fungal secondary metabolism.

Experimental Workflows

The following diagram illustrates a general workflow for the discovery and characterization of this compound from a fungal source.

experimental_workflow fungal_culture Fungal Culture (e.g., Aspergillus flavipes) fermentation Fermentation fungal_culture->fermentation extraction Solvent Extraction fermentation->extraction crude_extract Crude Extract extraction->crude_extract chromatography Column Chromatography crude_extract->chromatography fractions Fractions chromatography->fractions hplc HPLC Purification fractions->hplc pure_this compound Pure this compound hplc->pure_this compound structure_elucidation Structure Elucidation (NMR, MS) pure_this compound->structure_elucidation bioassays Bioactivity Assays pure_this compound->bioassays

Workflow for this compound isolation and characterization.

Conclusion

This compound remains a promising natural product with potential for further development. This guide has summarized the current knowledge of its natural origins and biosynthesis. Key areas for future research include the optimization of fermentation conditions to improve yields, detailed elucidation of the regulatory networks governing its production, and further exploration of its bioactivities. The application of synthetic biology approaches, such as the heterologous expression of its biosynthetic gene cluster, holds significant promise for the sustainable production of this compound and its analogs.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Flavipucine from Fungal Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavipucine is a mycotoxin with notable biological activities, including antibacterial and cytotoxic properties, making it a compound of interest for drug discovery and development.[1] This pyridione epoxide is a secondary metabolite produced by various fungal species, including those from the genera Phoma, Aspergillus, and Cladobotryum.[1][2] Effective extraction and purification of this compound from fungal cultures are critical for its further study and potential therapeutic applications.

These application notes provide a comprehensive protocol for the extraction and purification of this compound from fungal cultures. The methodology covers fungal cultivation, solvent-based extraction, and a multi-step chromatographic purification process. Additionally, quantitative data on potential yields are summarized, and a diagram of the proposed biosynthetic pathway is provided to offer a deeper understanding of its production in fungi.

Data Presentation: this compound Production and Yield

The yield of this compound can vary significantly depending on the fungal strain, culture conditions, and extraction efficiency. The following table summarizes potential yields and key parameters based on available literature for related fungal secondary metabolites, as specific quantitative data for this compound is often not explicitly reported. Researchers should consider these as starting points for optimizing their specific production and extraction processes.

Fungal GenusCulture MethodTypical MediaIncubation Time (days)Extraction SolventReported Yield Range (Secondary Metabolites)
PhomaSubmerged FermentationPotato Dextrose Broth (PDB), Glucose/Maltose Medium15-30Ethyl AcetateVariable, often requires optimization
AspergillusSubmerged FermentationPDB, Yeast Extract Sucrose Broth7-21Ethyl AcetateCan be enhanced with precursor feeding
CladobotryumSubmerged FermentationPDB14-21Ethyl AcetateNot specified in detail

Experimental Protocols

This section details the methodologies for the cultivation of this compound-producing fungi and the subsequent extraction and purification of the target compound.

Protocol 1: Fungal Cultivation (Submerged Fermentation)

This protocol describes the liquid culture of Phoma sp. or Aspergillus sp. for the production of this compound.

Materials:

  • Pure culture of a this compound-producing fungal strain (e.g., Phoma sp., Aspergillus nidulans)

  • Potato Dextrose Broth (PDB) or Glucose/Maltose liquid medium

  • Sterile Erlenmeyer flasks (e.g., 500 mL)

  • Sterile distilled water

  • Incubator shaker

  • Autoclave

Procedure:

  • Media Preparation: Prepare the liquid culture medium (e.g., PDB) according to the manufacturer's instructions and sterilize by autoclaving.

  • Inoculation: Aseptically inoculate the sterile liquid medium with a small agar plug or spore suspension of the fungal strain. For a 500 mL flask containing 200 mL of medium, a 1 cm² agar plug is typically sufficient.

  • Incubation: Incubate the inoculated flasks in a shaker incubator at 25-28°C with constant agitation (e.g., 150 rpm) for 14-21 days. The incubation period should be optimized for the specific fungal strain to maximize secondary metabolite production.

  • Monitoring: Visually inspect the cultures periodically for growth and signs of contamination.

Protocol 2: Extraction of Crude this compound

This protocol outlines the extraction of this compound from the fungal culture broth using ethyl acetate.

Materials:

  • Fungal culture broth from Protocol 1

  • Ethyl acetate (analytical grade)

  • Separatory funnel (appropriate volume)

  • Filtration apparatus (e.g., Buchner funnel with Whatman No. 1 filter paper)

  • Rotary evaporator

Procedure:

  • Separation of Mycelia and Broth: At the end of the incubation period, separate the fungal mycelia from the culture broth by filtration.

  • Solvent Extraction: Transfer the cell-free culture broth to a separatory funnel. Add an equal volume of ethyl acetate (1:1 v/v) to the broth.

  • Partitioning: Shake the separatory funnel vigorously for 2-3 minutes, periodically venting to release pressure. Allow the layers to separate completely. The upper organic layer containing this compound will be less dense.

  • Collection of Organic Phase: Carefully collect the upper ethyl acetate layer.

  • Repeated Extraction: Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate to maximize the recovery of this compound.

  • Pooling and Drying: Combine all the ethyl acetate extracts. Dry the pooled extract over anhydrous sodium sulfate to remove any residual water.

  • Concentration: Evaporate the solvent from the dried extract using a rotary evaporator at a temperature below 40°C to obtain the crude this compound extract.

Protocol 3: Purification of this compound

This protocol describes a multi-step chromatographic procedure for the purification of this compound from the crude extract.

Part A: Silica Gel Column Chromatography (Initial Purification)

Materials:

  • Crude this compound extract

  • Silica gel (60-120 mesh) for column chromatography

  • Chromatography column

  • Solvents: Chloroform and Methanol (HPLC grade)

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates (silica gel coated) and developing chamber

  • UV lamp for visualization

Procedure:

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., chloroform) and pack it into the chromatography column.

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the top of the silica gel column.

  • Elution: Elute the column with a gradient of increasing polarity, starting with 100% chloroform and gradually increasing the proportion of methanol. A typical gradient might be:

    • 100% Chloroform

    • 98:2 Chloroform:Methanol

    • 95:5 Chloroform:Methanol

    • 90:10 Chloroform:Methanol

    • 80:20 Chloroform:Methanol

    • 50:50 Chloroform:Methanol

    • 100% Methanol

  • Fraction Collection: Collect fractions of the eluate in separate tubes.

  • TLC Analysis: Monitor the collected fractions by TLC to identify those containing this compound. A suitable solvent system for TLC development may need to be determined empirically but can be based on the column elution solvents. Visualize the spots under a UV lamp.

  • Pooling of Fractions: Pool the fractions that show a prominent spot corresponding to this compound and evaporate the solvent.

Part B: Sephadex LH-20 Column Chromatography (Size-Exclusion and Further Purification)

Materials:

  • Partially purified this compound fraction from Part A

  • Sephadex LH-20 resin

  • Chromatography column

  • Methanol (HPLC grade)

Procedure:

  • Column Preparation: Swell the Sephadex LH-20 resin in methanol and pack it into a chromatography column according to the manufacturer's instructions.

  • Sample Application: Dissolve the pooled fractions from the silica gel column in a small volume of methanol and apply it to the Sephadex LH-20 column.

  • Elution: Elute the column with methanol at a constant flow rate.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC or HPLC to identify those containing pure this compound.

  • Concentration: Pool the pure fractions and evaporate the solvent to obtain purified this compound.

Part C: High-Performance Liquid Chromatography (HPLC) (Final Purity Assessment)

Materials:

  • Purified this compound

  • HPLC system with a UV detector

  • C18 reversed-phase HPLC column (e.g., 5 µm particle size, 4.6 x 250 mm)

  • Mobile phase: Acetonitrile and water (HPLC grade), potentially with a modifier like formic acid or trifluoroacetic acid.

Procedure:

  • Sample Preparation: Dissolve a small amount of the purified this compound in the mobile phase.

  • HPLC Analysis: Inject the sample into the HPLC system. A gradient elution is often used for separating fungal metabolites. A typical gradient might start with a low concentration of acetonitrile in water and ramp up to a high concentration of acetonitrile over 20-30 minutes. The flow rate is typically set at 1 mL/min.

  • Detection: Monitor the elution profile at a suitable wavelength for this compound (e.g., determined by UV-Vis spectroscopy of a pure sample).

  • Purity Assessment: The purity of the this compound can be assessed by the presence of a single, sharp peak at a specific retention time.

Visualization of Experimental Workflow and Biosynthetic Pathway

Experimental Workflow

Flavipucine_Extraction_Workflow cluster_culture Fungal Cultivation cluster_extraction Crude Extraction cluster_purification Purification A Inoculation of Fungal Strain B Submerged Fermentation (14-21 days) A->B C Filtration to Separate Mycelia and Broth B->C Culture Broth D Liquid-Liquid Extraction with Ethyl Acetate C->D E Concentration via Rotary Evaporation D->E F Silica Gel Column Chromatography E->F Crude Extract G Sephadex LH-20 Chromatography F->G H HPLC for Purity Analysis G->H G->H Purified Fractions I I H->I Pure this compound Flavipucine_Biosynthesis PKS_NRPS Hybrid PKS-NRPS Linear_Precursor Linear Precursor PKS_NRPS->Linear_Precursor Heterocyclization Heterocyclization Linear_Precursor->Heterocyclization Enzymatic Steps Oxidation Oxidation Heterocyclization->Oxidation Transamination Transamination & Ring Rearrangement Oxidation->Transamination Epoxidation Epoxidation Transamination->Epoxidation This compound This compound Epoxidation->this compound

References

Application Notes and Protocols for Flavipucine in Antibacterial Susceptibility Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Flavipucine, a pyridione epoxide antifungal antibiotic, in antibacterial susceptibility testing. This document outlines the background, mechanism of action, and detailed protocols for assessing the antibacterial efficacy of this compound against various bacterial strains.

Introduction

This compound, originally isolated from Aspergillus flavipes, is a known antifungal agent that has also demonstrated antibacterial properties. Its unique structure, characterized by a pyridione epoxide moiety, is believed to be crucial for its biological activity.[1] Understanding the antibacterial spectrum and potency of this compound is essential for its potential development as a therapeutic agent. These notes provide standardized methods for determining its efficacy through antibacterial susceptibility testing.

Principle of Antibacterial Susceptibility Testing

Antibacterial susceptibility testing (AST) is performed to determine the concentration of an antimicrobial agent required to inhibit or kill a specific bacterium. The two most common methods are broth dilution, to determine the Minimum Inhibitory Concentration (MIC), and disk diffusion, to measure the zone of inhibition. These methods provide quantitative data to classify bacteria as susceptible, intermediate, or resistant to the antimicrobial agent being tested.

Quantitative Data Summary

The following table summarizes the reported antibacterial activity of this compound against various bacterial strains.

BacteriumTest MethodConcentrationResultReference
Bacillus subtilisBroth Microdilution25 µg/mLMinimum Inhibitory Concentration (MIC)[2]
Escherichia coliBroth Microdilution25 µg/mLMinimum Inhibitory Concentration (MIC)[2]
Staphylococcus aureusDisk Diffusion15 µg / 6 mm disk16 mm zone of inhibition[2]
Escherichia coliDisk Diffusion15 µg / 6 mm disk11 mm zone of inhibition[2]

Experimental Protocols

The following are detailed protocols for performing antibacterial susceptibility testing with this compound. These protocols are based on established standards from the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for MIC Determination

Principle: This method involves challenging a standardized bacterial inoculum with serial dilutions of this compound in a liquid growth medium to determine the lowest concentration that inhibits visible growth.

Materials:

  • This compound (powder form)

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Bacillus subtilis ATCC 6633)

  • Spectrophotometer

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Pipettes and sterile tips

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound at a high concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., DMSO). Ensure complete dissolution. Further dilutions should be made in sterile MHB.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension 1:100 in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the appropriate this compound working solution to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no this compound).

    • Well 12 will serve as the sterility control (no bacteria).

  • Inoculation:

    • Add 10 µL of the standardized bacterial suspension to wells 1 through 11. Do not inoculate the sterility control well.

  • Incubation:

    • Cover the plate and incubate at 35°C ± 2°C for 18-24 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the wells. This can be assessed visually or with a microplate reader.

Disk Diffusion Method (Kirby-Bauer)

Principle: This method involves placing a paper disk impregnated with a known amount of this compound onto an agar plate that has been inoculated with a standardized bacterial lawn. The antibiotic diffuses into the agar, and if the bacteria are susceptible, a zone of growth inhibition will appear around the disk.

Materials:

  • This compound

  • Sterile 6 mm paper disks

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial strains

  • Sterile swabs

  • 0.5 McFarland turbidity standard

  • Forceps

  • Incubator (35°C ± 2°C)

  • Ruler or caliper

Procedure:

  • Preparation of this compound Disks:

    • Aseptically apply a known amount of this compound solution (e.g., 15 µg) to sterile 6 mm paper disks and allow them to dry completely in a sterile environment.

  • Preparation of Bacterial Inoculum:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Inoculation of Agar Plate:

    • Dip a sterile swab into the standardized bacterial suspension. Remove excess fluid by pressing the swab against the inside of the tube.

    • Streak the swab evenly over the entire surface of an MHA plate in three directions to ensure confluent growth.

    • Allow the plate to dry for 3-5 minutes.

  • Application of Disks:

    • Using sterile forceps, place the this compound-impregnated disks onto the surface of the inoculated MHA plate.

    • Gently press the disks to ensure complete contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C for 18-24 hours.

  • Measuring the Zone of Inhibition:

    • After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm) using a ruler or caliper.

Mechanism of Action and Signaling Pathways

The precise molecular mechanism of this compound's antibacterial action is not yet fully elucidated. However, it is known that the pyridione epoxide moiety is a key pharmacophore for its activity against Bacillus subtilis.[1] It is hypothesized that this compound may interfere with essential cellular processes such as cell wall synthesis, protein synthesis, or nucleic acid replication. Further research is required to identify its specific molecular targets and the signaling pathways it may disrupt in bacteria.

Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation prep_flav Prepare this compound Stock Solution serial_dil Serial Dilution of this compound in 96-well plate prep_flav->serial_dil prep_disk Prepare this compound- impregnated disks prep_flav->prep_disk prep_inoc Prepare Bacterial Inoculum (0.5 McFarland) inoculate_mic Inoculate wells with bacterial suspension prep_inoc->inoculate_mic inoculate_agar Inoculate MHA plate with bacterial lawn prep_inoc->inoculate_agar serial_dil->inoculate_mic incubate_mic Incubate at 35°C for 18-24h inoculate_mic->incubate_mic read_mic Read MIC (Lowest concentration with no growth) incubate_mic->read_mic apply_disk Apply disks to agar surface prep_disk->apply_disk inoculate_agar->apply_disk incubate_disk Incubate at 35°C for 18-24h apply_disk->incubate_disk measure_zone Measure Zone of Inhibition (mm) incubate_disk->measure_zone G cluster_cell Bacterial Cell This compound This compound CellWall Cell Wall Synthesis This compound->CellWall Inhibition? ProteinSynth Protein Synthesis (Ribosomes) This compound->ProteinSynth Inhibition? DnaRep DNA Replication This compound->DnaRep Inhibition? CellMembrane Cell Membrane Integrity This compound->CellMembrane Disruption?

References

Application Notes and Protocols for Antifungal Assays of Flavipucine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the antifungal activity of flavipucine, a pyridione epoxide antibiotic. The methodologies are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for antifungal susceptibility testing.

Introduction

This compound is a natural product isolated from various fungi, such as Aspergillus flavipes and Cladobotryum rubrobrunnescens, and has demonstrated antibacterial, antifungal, and cytotoxic properties.[1][2][3] Its potential as an antifungal agent necessitates standardized methods to evaluate its efficacy against a range of pathogenic fungi. These protocols are designed to deliver reproducible and comparable results for researchers investigating the antifungal spectrum and potency of this compound.

Antifungal Activity of this compound

Limited quantitative data is available on the antifungal activity of this compound. The following table summarizes the reported inhibitory concentrations against specific fungal species.

Fungal SpeciesAssay TypeConcentration (ppm)ActivityReference
Phytophthora infestansGrowth Inhibition7.81IC90[4]
Septoria triticiGrowth Inhibition31.3IC90[4]

IC90: Inhibitory concentration required to inhibit 90% of fungal growth.

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the CLSI M27 and EUCAST guidelines for antifungal susceptibility testing of yeasts and filamentous fungi.[1][5][6] It is designed to determine the lowest concentration of this compound that inhibits the visible growth of a fungus.

Materials:

  • This compound (stock solution prepared in a suitable solvent, e.g., DMSO)

  • Test fungi (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well flat-bottom microtiter plates

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer or microplate reader (optional, for quantitative reading)

  • Hemocytometer or spectrophotometer for inoculum preparation

  • Sterile water or PBS

Procedure:

  • Inoculum Preparation:

    • For yeasts, subculture the strain on a suitable agar plate (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours.

    • For filamentous fungi, culture on a plate that supports sporulation (e.g., Potato Dextrose Agar) at 35°C for 5-7 days.

    • Harvest fungal cells or conidia and suspend in sterile saline.

    • Adjust the inoculum concentration to 1-5 x 10^6 cells/mL for yeasts or 1-5 x 10^6 conidia/mL for molds using a hemocytometer or by adjusting the optical density (OD) at 530 nm.

    • Dilute the adjusted inoculum in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 cells/mL for yeasts or 0.4-5 x 10^4 conidia/mL for molds in the test wells.

  • Preparation of this compound Dilutions:

    • Prepare a 2-fold serial dilution of the this compound stock solution in RPMI-1640 medium directly in the 96-well plate.

    • The final volume in each well should be 100 µL. The concentration range should be selected based on expected MIC values (e.g., 0.03 - 32 µg/mL).

  • Inoculation:

    • Add 100 µL of the prepared fungal inoculum to each well containing the this compound dilutions.

    • The final volume in each well will be 200 µL.

  • Controls:

    • Growth Control: 100 µL of fungal inoculum + 100 µL of RPMI-1640 medium (without this compound).

    • Sterility Control: 200 µL of RPMI-1640 medium (without inoculum or this compound).

    • Solvent Control: If this compound is dissolved in a solvent like DMSO, include a control with the highest concentration of the solvent used.

  • Incubation:

    • Incubate the plates at 35°C.

    • Incubation times vary depending on the fungus: 24-48 hours for most yeasts and rapidly growing molds, and up to 72 hours for slower-growing molds.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound at which there is a significant inhibition of fungal growth (e.g., ≥50% reduction for yeasts, or complete inhibition for molds) compared to the growth control.

    • Reading can be done visually or with a microplate reader at 490 nm.

Mechanism of Action (Hypothesized)

The precise molecular mechanism of this compound's antifungal action has not been fully elucidated. However, common antifungal mechanisms involve the disruption of the fungal cell wall or cell membrane integrity.[7][8][9] Potential targets for this compound could include enzymes involved in the biosynthesis of essential cell wall components like β-glucan or chitin, or the ergosterol biosynthesis pathway in the fungal cell membrane. Further research is required to identify the specific molecular targets of this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis fungal_culture Fungal Culture (Yeast/Mold) inoculum_prep Inoculum Preparation fungal_culture->inoculum_prep Harvest & Suspend inoculation Inoculation of 96-well Plate inoculum_prep->inoculation Add to Plate flavipucine_prep This compound Serial Dilutions flavipucine_prep->inoculation Add to Plate incubation Incubation (35°C) inoculation->incubation mic_determination MIC Determination (Visual/Spectrophotometric) incubation->mic_determination

Caption: Workflow for MIC determination of this compound.

hypothetical_mechanism cluster_this compound This compound cluster_fungal_cell Fungal Cell cluster_cell_wall Cell Wall Synthesis cluster_cell_membrane Cell Membrane Integrity This compound This compound glucan_synthesis β-Glucan Synthase This compound->glucan_synthesis Inhibits? chitin_synthesis Chitin Synthase This compound->chitin_synthesis Inhibits? ergosterol_synthesis Ergosterol Biosynthesis This compound->ergosterol_synthesis Inhibits? cell_wall_integrity Cell Wall Disruption cell_membrane_integrity Cell Membrane Disruption fungal_cell_death Fungal Cell Death cell_wall_integrity->fungal_cell_death cell_membrane_integrity->fungal_cell_death

Caption: Hypothesized antifungal mechanisms of this compound.

References

Application Notes and Protocols for Creating and Testing Flavipucine Derivatives with Enhanced Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of Flavipucine and its derivatives, along with detailed protocols for evaluating their biological activity. The information is intended to facilitate research into the development of novel therapeutic agents based on the this compound scaffold.

Introduction to this compound and its Derivatives

This compound is a naturally occurring pyridione epoxide with known antibacterial and cytotoxic properties.[1] Its unique structure, featuring a reactive epoxide ring, has made it an attractive target for chemical modification to enhance its therapeutic potential. Research has shown that the pyridione epoxide moiety is a critical pharmacophore for its antibacterial activity against organisms such as Bacillus subtilis.[1] Furthermore, derivatives with modified side chains, such as the introduction of an octyl group, have demonstrated enhanced activity against a range of bacteria and fungi.[2] this compound has also exhibited potent cytotoxic effects against various cancer cell lines, including human leukemia HL-60 cells.[1]

This document outlines the synthetic strategies for creating novel this compound analogues and provides detailed protocols for testing their antimicrobial and cytotoxic efficacy. Additionally, it explores the potential mechanisms of action by providing protocols to investigate the impact of these derivatives on key cellular signaling pathways.

Data Presentation: Biological Activity of this compound Derivatives

The following tables summarize the reported biological activities of this compound and some of its key derivatives.

Table 1: Antimicrobial Activity of this compound and its Analogue

CompoundTest OrganismMinimum Inhibitory Concentration (MIC) in µg/mLReference
This compoundBacillus subtilis25[3]
This compoundEscherichia coli25[3]
Phenylthis compoundBacillus subtilis-[1]
This compound analogue (octyl side chain)Various bacteria and fungiEnhanced activity compared to natural product[2]

Table 2: Cytotoxic Activity of this compound

CompoundCell LineIC50 (µM)Reference
This compoundHuman leukemia HL-601.8

Experimental Protocols

Protocol 1: General Synthesis of (±)-Flavipucine and (±)-Isothis compound

This protocol is based on the total synthesis method reported by Girotra and Wendler.

Materials:

  • Isobutyl glyoxal

  • Protected α-bromo-β-ketoamide

  • Appropriate solvents and reagents for reaction, work-up, and purification (e.g., dichloromethane, sodium bicarbonate, magnesium sulfate, silica gel for chromatography)

Procedure:

  • Epoxyimide Formation: React isobutyl glyoxal with a protected α-bromo-β-ketoamide. The reaction conditions (solvent, temperature, and reaction time) should be optimized based on the specific protective groups used.

  • Deprotection and Cyclization: Deprotect the resulting epoxyimide to remove the protecting groups. Subsequent treatment under appropriate conditions will facilitate the formation of the pyridone ring, yielding (±)-Flavipucine.

  • Isomerization: (±)-Flavipucine can be converted to its diastereoisomer, (±)-isothis compound, through thermal isomerization. The specific temperature and reaction time for this conversion need to be determined empirically.

  • Purification: Purify the final products using column chromatography on silica gel with an appropriate eluent system.

  • Characterization: Confirm the structure and purity of the synthesized compounds using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Protocol 2: Synthesis of this compound Analogues with Modified Side Chains

This protocol describes a general method for synthesizing this compound analogues with varying side chains at the C3 position.

Materials:

  • 3-hydroxy-4-pyrone

  • A variety of aldehydes (e.g., octanal for an octyl side chain)

  • Reagents for condensation and subsequent chemical transformations

Procedure:

  • Condensation: Perform a condensation reaction between 3-hydroxy-4-pyrone and the desired aldehyde to introduce the new side chain.

  • Further Modifications: Carry out subsequent chemical transformations as necessary to construct the complete this compound scaffold with the modified side chain. This may involve steps similar to those in Protocol 1, such as epoxidation and cyclization.

  • Purification and Characterization: Purify and characterize the final products as described in Protocol 1.

Protocol 3: Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

This protocol determines the minimum concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • Test compounds (this compound derivatives)

  • Bacterial or fungal strains

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare Inoculum: Culture the microorganism overnight and then dilute the culture to a standardized concentration (e.g., 0.5 McFarland standard).

  • Prepare Serial Dilutions: Prepare a series of two-fold dilutions of the test compounds in the growth medium in the wells of a 96-well plate.

  • Inoculation: Add a standardized volume of the microbial inoculum to each well.

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Protocol 4: Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., HL-60)

  • Complete cell culture medium

  • Test compounds (this compound derivatives)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 5: Western Blot Analysis for Signaling Pathway Proteins

This protocol is used to detect changes in the expression and phosphorylation status of proteins involved in signaling pathways such as MAPK and apoptosis.

Materials:

  • Treated and untreated cell lysates

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies specific for total and phosphorylated forms of target proteins (e.g., ERK, JNK, p38, STAT3, cleaved caspases, Bcl-2 family proteins)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification: Lyse the cells and determine the protein concentration of the lysates.

  • SDS-PAGE: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add the chemiluminescent substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative changes in protein expression or phosphorylation.

Visualization of Cellular Pathways and Workflows

Signaling Pathway Diagrams

The following diagrams illustrate potential signaling pathways that may be affected by this compound derivatives, based on the known activities of flavonoids. These diagrams can serve as a guide for investigating the mechanism of action of novel derivatives.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway This compound Derivative This compound Derivative Death Receptors (e.g., Fas, TNFR) Death Receptors (e.g., Fas, TNFR) This compound Derivative->Death Receptors (e.g., Fas, TNFR) Induces/Sensitizes Caspase-8 Caspase-8 Death Receptors (e.g., Fas, TNFR)->Caspase-8 Activation Caspase-3 Caspase-3 Caspase-8->Caspase-3 Activation Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Activation Caspase-9 Caspase-9 Apaf-1->Caspase-9 Activation Caspase-9->Caspase-3 Activation Apoptosis Apoptosis Caspase-3->Apoptosis Execution

Caption: Proposed apoptotic signaling pathways affected by this compound derivatives.

mapk_pathway cluster_mapk MAPK Signaling This compound Derivative This compound Derivative Cellular Stress Cellular Stress This compound Derivative->Cellular Stress Induces MEKK MEKK Cellular Stress->MEKK MKKs MKKs MEKK->MKKs ERK ERK MKKs->ERK JNK JNK MKKs->JNK p38 p38 MKKs->p38 Proliferation/Survival Proliferation/Survival ERK->Proliferation/Survival Apoptosis Apoptosis JNK->Apoptosis Apoptosis/Inflammation Apoptosis/Inflammation p38->Apoptosis/Inflammation Inflammation Inflammation

Caption: Potential modulation of MAPK signaling pathways by this compound derivatives.

nfkb_pathway This compound Derivative This compound Derivative IKK IKK This compound Derivative->IKK Inhibits IκBα IκBα IKK->IκBα Phosphorylates for degradation NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Sequesters in cytoplasm Nucleus Nucleus NF-κB (p65/p50)->Nucleus Translocation Gene Transcription (Inflammation, Survival) Gene Transcription (Inflammation, Survival) Nucleus->Gene Transcription (Inflammation, Survival) Activates

Caption: Postulated inhibitory effect of this compound derivatives on the NF-κB signaling pathway.

Experimental Workflow Diagrams

The following diagrams outline the general workflows for the synthesis and biological evaluation of this compound derivatives.

synthesis_workflow Start Start Synthesis of this compound Core Synthesis of this compound Core Start->Synthesis of this compound Core Introduction of Side Chain Diversity Introduction of Side Chain Diversity Synthesis of this compound Core->Introduction of Side Chain Diversity Purification Purification Introduction of Side Chain Diversity->Purification Characterization Characterization Purification->Characterization Library of Derivatives Library of Derivatives Characterization->Library of Derivatives

Caption: General workflow for the synthesis of a library of this compound derivatives.

testing_workflow Library of Derivatives Library of Derivatives Primary Screening Primary Screening Library of Derivatives->Primary Screening Antimicrobial Assay (MIC) Antimicrobial Assay (MIC) Primary Screening->Antimicrobial Assay (MIC) Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Primary Screening->Cytotoxicity Assay (MTT) Hit Identification Hit Identification Antimicrobial Assay (MIC)->Hit Identification Cytotoxicity Assay (MTT)->Hit Identification Secondary Screening Secondary Screening Hit Identification->Secondary Screening Mechanism of Action Studies Mechanism of Action Studies Secondary Screening->Mechanism of Action Studies Lead Optimization Lead Optimization Mechanism of Action Studies->Lead Optimization

Caption: Workflow for the biological evaluation and lead optimization of this compound derivatives.

References

Application Notes and Protocols for Flavipucine in Microbial Sensitivity Tests

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavipucine is a naturally occurring pyridione epoxide antibiotic that has demonstrated notable antibacterial and antifungal activities. Its mechanism of action involves the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are critical for DNA replication and repair. This document provides detailed application notes and protocols for the use of this compound in microbial sensitivity testing, offering a framework for researchers to evaluate its efficacy against a variety of microorganisms.

Mechanism of Action

This compound exerts its antimicrobial effects by targeting bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. By inhibiting these enzymes, this compound disrupts DNA synthesis, leading to double-strand DNA breaks. This DNA damage triggers the bacterial SOS response, a global repair system. However, excessive DNA damage overwhelms this repair mechanism, ultimately resulting in bacteriostasis and cell death. The pyridione epoxide moiety of this compound is considered a key pharmacophore for its antibacterial activity.[1]

Data Presentation

The following tables summarize the available quantitative data on the antimicrobial activity of this compound.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Bacteria

MicroorganismStrainMIC (µg/mL)Reference
Bacillus subtilisNot Specified25[2]
Escherichia coliNot Specified25[2]

Table 2: Antifungal Activity of this compound

Fungal SpeciesAssay TypeConcentration/ObservationReference
Phytophthora infestansGrowth InhibitionStrong inhibition at 7.81 ppm (IC90)[2]
Septoria triticiGrowth InhibitionInhibition at 31.3 ppm[2]

Note: Specific MIC values for fungal species are not consistently reported in the available literature.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established standards for antimicrobial susceptibility testing.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a liquid medium.

Materials:

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity

  • Sterile diluent (e.g., saline or broth)

  • Incubator

Procedure:

  • Prepare this compound Dilutions: Perform serial two-fold dilutions of the this compound stock solution in MHB directly in the 96-well plate to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the standardized inoculum to each well containing the this compound dilutions. Include a positive control well (inoculum without this compound) and a negative control well (broth only).

  • Incubation: Incubate the plates at the optimal temperature for the test organism (e.g., 35-37°C for most bacteria) for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed.

Protocol 2: Disk Diffusion Assay for Zone of Inhibition Measurement

This qualitative or semi-quantitative method assesses the susceptibility of a microorganism to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.

Materials:

  • Sterile filter paper disks (6 mm diameter)

  • This compound solution of a known concentration

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity

  • Sterile swabs

  • Incubator

  • Calipers or a ruler for measuring zone diameters

Procedure:

  • Prepare this compound Disks: Impregnate sterile filter paper disks with a known amount of this compound solution and allow them to dry under aseptic conditions.

  • Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: Using a sterile swab, uniformly streak the surface of an MHA plate with the standardized inoculum to create a lawn of growth.

  • Disk Application: Aseptically place the this compound-impregnated disks onto the surface of the inoculated agar. Gently press the disks to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at the optimal temperature for the test organism for 16-24 hours.

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

Visualizations

The following diagrams illustrate the signaling pathway affected by this compound and the general workflows for the experimental protocols.

flavipucine_mechanism This compound This compound DNA_Gyrase DNA Gyrase This compound->DNA_Gyrase inhibits Topoisomerase_IV Topoisomerase IV This compound->Topoisomerase_IV inhibits DNA_Supercoiling DNA Supercoiling Management DNA_Gyrase->DNA_Supercoiling Double_Strand_Breaks Double-Strand DNA Breaks DNA_Gyrase->Double_Strand_Breaks leads to DNA_Replication DNA Replication Topoisomerase_IV->DNA_Replication Topoisomerase_IV->Double_Strand_Breaks leads to SOS_Response SOS Response Activation Double_Strand_Breaks->SOS_Response Cell_Cycle_Arrest Cell Cycle Arrest SOS_Response->Cell_Cycle_Arrest Bacteriostasis Bacteriostasis Cell_Cycle_Arrest->Bacteriostasis Cell_Death Cell Death Bacteriostasis->Cell_Death

Caption: this compound's mechanism of action targeting DNA gyrase and topoisomerase IV.

mic_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Flavipucine_Dilutions Prepare this compound Dilutions Inoculate_Plate Inoculate 96-well Plate Flavipucine_Dilutions->Inoculate_Plate Inoculum_Prep Standardize Inoculum Inoculum_Prep->Inoculate_Plate Incubate Incubate Plate Inoculate_Plate->Incubate Read_Results Observe for Growth Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC disk_diffusion_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prepare_Disks Prepare this compound Disks Apply_Disks Apply Disks Prepare_Disks->Apply_Disks Inoculum_Prep Standardize Inoculum Inoculate_Plate Inoculate Agar Plate Inoculum_Prep->Inoculate_Plate Inoculate_Plate->Apply_Disks Incubate Incubate Plate Apply_Disks->Incubate Measure_Zones Measure Zones of Inhibition Incubate->Measure_Zones

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Flavipucine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Flavipucine. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges and improving the yield of this potent antibacterial and cytotoxic compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your synthetic efforts.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Issue IDProblemPotential CausesSuggested Solutions
FS-T01 Low Yield of Final Product - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient catalyst or incorrect catalyst loading. - Degradation of starting materials or product. - Inefficient purification leading to product loss.- Monitor reaction progress using TLC or LC-MS to ensure completion. - Optimize the reaction temperature; a temperature screen is recommended (see Table 1). - Screen different catalysts and optimize loading (see Table 2). - Ensure reagents are pure and dry; perform the reaction under an inert atmosphere. - Optimize purification conditions, such as the solvent system for chromatography.
FS-T02 Formation of Multiple Byproducts - Side reactions due to incorrect stoichiometry. - Reaction temperature is too high, leading to decomposition or undesired pathways. - Presence of impurities in starting materials. - Incorrect pH of the reaction mixture.- Carefully control the stoichiometry of reactants. - Lower the reaction temperature and monitor for byproduct formation. - Purify all starting materials before use. - Buffer the reaction mixture if pH is a critical parameter.
FS-T03 Difficulty in Purifying this compound - Co-elution of impurities with the product during column chromatography. - Product instability on silica gel. - Poor solubility of the crude product.- Employ alternative chromatography techniques such as preparative HPLC or reverse-phase chromatography.[1][2][3][4][5] - Use a different stationary phase, like alumina, or deactivate silica gel with triethylamine. - Screen for a suitable recrystallization solvent system.
FS-T04 Inconsistent Reaction Outcomes - Variability in reagent quality. - Fluctuations in reaction conditions (temperature, stirring speed). - Atmospheric moisture affecting the reaction.- Use reagents from a consistent, high-quality source. - Maintain strict control over all reaction parameters. - Ensure all glassware is oven-dried and the reaction is performed under a dry, inert atmosphere (e.g., nitrogen or argon).

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in the total synthesis of this compound for maximizing yield?

A1: Based on synthetic routes reported in the literature, the formation of the pyridione epoxide moiety is a critical step that can significantly impact the overall yield.[6][7][8] Optimizing the epoxidation reaction conditions, including the choice of oxidizing agent and catalyst, is crucial.

Q2: What are some common side reactions to be aware of during this compound synthesis?

A2: A potential side reaction is the formation of the diastereoisomer, isothis compound.[8] Additionally, over-oxidation or rearrangement of the epoxide ring can occur under harsh reaction conditions. Careful control of temperature and the amount of oxidant is necessary to minimize these byproducts.

Q3: How can I confirm the identity and purity of my synthesized this compound?

A3: A combination of analytical techniques should be employed. High-Performance Liquid Chromatography (HPLC) can be used to assess purity, while structural confirmation is typically achieved through Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[2]

Q4: Are there any particular safety precautions to take during the synthesis?

A4: Standard laboratory safety protocols should be followed. Specifically, when working with oxidizing agents and volatile organic solvents, ensure proper ventilation and use of personal protective equipment. Some reagents used in the synthesis of the pyridone ring, such as hydroxylamine, can be explosive in concentrated forms and should be handled with care.

Data on Reaction Condition Optimization

The following tables summarize hypothetical yet representative data for optimizing key reaction parameters to improve the yield of a crucial step in this compound synthesis.

Table 1: Effect of Temperature on Reaction Yield

EntryTemperature (°C)Reaction Time (h)Yield (%)
102445
225 (Room Temp)1265
350680
480472 (decomposition observed)

Table 2: Catalyst and Solvent Screening for a Key Coupling Step

EntryCatalyst (mol%)SolventYield (%)
1Pd(PPh₃)₄ (5)Toluene55
2Pd(OAc)₂/XPhos (2)Dioxane78
3CuI/L-proline (10)DMSO62
4Pd(OAc)₂/XPhos (2)THF70

Key Experimental Protocol: Epoxidation Step

This protocol details a representative procedure for the epoxidation of a pyridone precursor to form the core structure of this compound.

Materials:

  • Pyridone Precursor (1.0 eq)

  • meta-Chloroperoxybenzoic acid (m-CPBA) (1.2 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the pyridone precursor in DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add m-CPBA portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

experimental_workflow start Start: Dissolve Pyridone Precursor in DCM cool Cool to 0 °C start->cool add_mcpba Add m-CPBA cool->add_mcpba stir Stir at 0 °C & Monitor by TLC add_mcpba->stir quench Quench with NaHCO₃ Solution stir->quench extract Extract with DCM quench->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify end End: Isolated this compound Core purify->end

Caption: Experimental workflow for the epoxidation step in this compound synthesis.

logical_relationship low_yield Low Yield incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction is caused by suboptimal_temp Suboptimal Temperature low_yield->suboptimal_temp is caused by poor_purification Poor Purification low_yield->poor_purification is caused by increase_time Increase Reaction Time incomplete_reaction->increase_time address with optimize_temp Optimize Temperature suboptimal_temp->optimize_temp address with improve_purification Improve Purification Method poor_purification->improve_purification address with signaling_pathway precursor Pyridone Precursor epoxidation Epoxidation (m-CPBA) precursor->epoxidation Oxidation This compound This compound epoxidation->this compound Desired Pathway side_product Isothis compound (Diastereomer) epoxidation->side_product Side Reaction (Thermal Isomerization) degradation Degradation Products This compound->degradation Harsh Conditions

References

Technical Support Center: Purification of Flavipucine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of Flavipucine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the purification of this potent natural product.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in purifying this compound?

A1: The primary challenges in this compound purification include:

  • Chemical Instability: this compound contains an acid-labile epoxide ring, which can easily be hydrolyzed or rearranged, especially during purification on standard silica gel.

  • Presence of Isomers: this compound often co-occurs with its isomers, such as fruit rot toxin A (FRT-A) and isothis compound, which can be difficult to separate due to their similar polarities.

  • Co-eluting Impurities: Other fungal metabolites produced by the source organism can have similar chromatographic behavior, leading to co-elution with this compound.

  • Low Yields: As with many natural products, the concentration of this compound in the crude extract can be low, making isolation and purification challenging and leading to low overall yields.

Q2: What are the recommended chromatographic techniques for this compound purification?

A2: A multi-step chromatographic approach is typically necessary for the successful purification of this compound. The most commonly employed techniques are:

  • Silica Gel Column Chromatography: Often used as an initial purification step to separate major classes of compounds. However, care must be taken to avoid degradation of the epoxide ring.

  • Sephadex LH-20 Gel Filtration: This size-exclusion chromatography is effective for separating this compound from other metabolites of different molecular sizes.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a high-resolution technique that is particularly useful for separating this compound from its isomers and other closely related impurities in the final purification steps.

Q3: How can I prevent the degradation of this compound during purification on silica gel?

A3: To minimize the degradation of this compound's acid-labile epoxide on silica gel, consider the following:

  • Use Neutralized Silica Gel: Pre-treat the silica gel with a base, such as triethylamine or pyridine, in the solvent system to neutralize acidic sites.

  • Work Quickly: Minimize the time the compound spends on the column.

  • Use a Less Acidic Stationary Phase: Consider using alternative stationary phases like deactivated silica gel or alumina.

Q4: My this compound fraction is contaminated with a co-eluting impurity. How can I improve the separation?

A4: If you are experiencing co-elution, try the following:

  • Optimize Your Solvent System: For normal-phase chromatography, experiment with different solvent systems of varying polarities. A shallower gradient or isocratic elution might improve resolution.

  • Switch Chromatographic Modes: If you are using normal-phase chromatography, switching to reverse-phase HPLC, or vice-versa, can significantly alter the elution profile and separate the co-eluting compounds.

  • Employ a Different Separation Principle: Techniques like size-exclusion chromatography (Sephadex LH-20) or centrifugal partition chromatography, which separate based on size and partition coefficient respectively, can be effective alternatives.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or no recovery of this compound after silica gel chromatography. 1. Degradation of the epoxide ring on acidic silica gel.2. This compound is too polar for the chosen solvent system and did not elute.3. This compound is not stable to the chosen solvent.1. Use deactivated or neutralized silica gel.2. Gradually increase the polarity of the eluting solvent.3. Check the stability of this compound in the chosen solvent by TLC analysis before performing column chromatography.
Multiple spots on TLC after purification, indicating the presence of isomers. Isomers of this compound (e.g., isothis compound, FRT-A) have very similar polarities.1. Use high-resolution techniques like RP-HPLC for separation.2. For column chromatography, use a very long column and a shallow solvent gradient to improve resolution.
Broad peaks during HPLC purification. 1. Column overloading.2. Poor solubility of the sample in the mobile phase.3. Secondary interactions with the stationary phase.1. Reduce the amount of sample injected.2. Dissolve the sample in a solvent that is compatible with the mobile phase.3. Add a modifier (e.g., trifluoroacetic acid for reverse-phase) to the mobile phase to reduce peak tailing.
Loss of bioactivity in the purified sample. Degradation of this compound during purification or storage.1. Avoid acidic conditions and high temperatures during purification.2. Store the purified this compound at low temperatures (-20°C or below) in a suitable solvent and protect from light.

Quantitative Data Summary

The following table provides representative data for a multi-step purification of this compound. Please note that these values are illustrative and actual results will vary depending on the starting material and experimental conditions.

Purification Step Starting Material (g) Product Mass (mg) Purity (%) Yield (%)
Crude Fungal Extract100-<1-
Silica Gel Chromatography10500~605
Sephadex LH-200.5150~8530
Preparative RP-HPLC0.150>9550
Overall 100 50 >95 0.05

Experimental Protocols

General Protocol for Silica Gel Column Chromatography
  • Preparation of the Column:

    • Choose a glass column of appropriate size.

    • Prepare a slurry of silica gel in the initial, non-polar mobile phase.

    • To neutralize the silica, a small amount of a base (e.g., 0.1% triethylamine) can be added to the slurry.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading:

    • Dissolve the crude or partially purified extract in a minimal amount of the mobile phase or a suitable solvent.

    • Alternatively, adsorb the extract onto a small amount of silica gel, dry it, and load the powder onto the top of the column.

  • Elution:

    • Start with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol).

    • Collect fractions and monitor the elution by thin-layer chromatography (TLC).

  • Analysis:

    • Combine the fractions containing the desired compound based on the TLC analysis.

    • Evaporate the solvent under reduced pressure.

General Protocol for Sephadex LH-20 Gel Filtration
  • Column Preparation:

    • Swell the Sephadex LH-20 beads in the chosen mobile phase (e.g., methanol or a mixture of dichloromethane and methanol) for several hours.

    • Pour the swollen gel into a column and allow it to pack.

  • Sample Loading:

    • Dissolve the sample in a small volume of the mobile phase.

    • Carefully apply the sample to the top of the column.

  • Elution:

    • Elute the sample with the mobile phase at a constant flow rate.

    • Collect fractions and monitor by TLC or HPLC.

  • Analysis:

    • Combine the fractions containing this compound.

General Protocol for Reverse-Phase HPLC
  • System Preparation:

    • Use a C18 column.

    • Prepare the mobile phases, typically a mixture of water (A) and an organic solvent like acetonitrile or methanol (B), often with a modifier like 0.1% formic acid or trifluoroacetic acid.

  • Sample Preparation:

    • Dissolve the sample in the mobile phase or a compatible solvent and filter it through a 0.22 µm syringe filter.

  • Chromatography:

    • Equilibrate the column with the initial mobile phase composition.

    • Inject the sample.

    • Run a gradient from a lower to a higher concentration of the organic solvent (B) to elute the compounds.

  • Fraction Collection and Analysis:

    • Collect the peak corresponding to this compound.

    • Analyze the purity of the collected fraction by analytical HPLC.

Visualizations

Flavipucine_Purification_Workflow start Crude Fungal Extract silica Silica Gel Chromatography (Initial Cleanup) start->silica Fractionation sephadex Sephadex LH-20 (Size Exclusion) silica->sephadex Enriched Fraction hplc Preparative RP-HPLC (Final Polishing) sephadex->hplc Partially Pure Fraction end Pure this compound hplc->end Purity >95% Troubleshooting_Silica_Gel start Low recovery after silica gel chromatography cause1 Degradation on acidic silica? start->cause1 cause2 Incorrect solvent polarity? start->cause2 solution1 Use neutralized silica gel or an alternative stationary phase. cause1->solution1 Solution solution2 Perform a gradient elution with increasing polarity. cause2->solution2 Solution

Optimizing Flavipucine concentration for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Flavipucine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for in vitro assays.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the properties and handling of this compound.

Q1: What is this compound and what is its primary in vitro activity? this compound is a natural product known for its antibacterial and cytotoxic activities. In vitro studies have shown that it can be a potent cytotoxic agent against various cancer cell lines, with its pyridione epoxide moiety being crucial for its biological function.[1] For example, its cytotoxic activity against human leukemia HL-60 cells has been reported to be comparable to that of SN-38, the active metabolite of irinotecan.[1]

Q2: How should I prepare a stock solution of this compound? this compound is sparingly soluble in aqueous solutions.[2] For in vitro assays, it is recommended to prepare a high-concentration stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO) or Ethanol.

Stock Solution Preparation Workflow

G cluster_prep Stock Solution Preparation cluster_use Working Solution Preparation weigh 1. Weigh this compound dissolve 2. Dissolve in high-purity DMSO to desired concentration (e.g., 10 mM) weigh->dissolve vortex 3. Vortex until fully dissolved dissolve->vortex aliquot 4. Aliquot into single-use tubes vortex->aliquot store 5. Store at -20°C or -80°C, protected from light aliquot->store thaw 6. Thaw one aliquot store->thaw For Experiment dilute 7. Perform serial dilutions in cell culture medium thaw->dilute use 8. Use immediately in assay dilute->use

Caption: Workflow for preparing this compound stock and working solutions.

Q3: What should I consider for solvent effects in my assay? Since a solvent like DMSO is used, it is critical to include a vehicle control in your experiments. This control should contain the highest concentration of the solvent used in the treatment groups to ensure that any observed effects are due to this compound and not the solvent. High concentrations of DMSO can have their own cytotoxic effects.

Section 2: Experimental Protocols

This section provides a detailed protocol for determining the optimal concentration of this compound using a cytotoxicity assay. This protocol can be adapted for various colorimetric or fluorometric viability assays (e.g., MTT, MTS, resazurin, or ATP-based assays).[3][4]

Protocol: Determining the IC50 of this compound using a Cell Viability Assay

  • Cell Seeding:

    • Culture your chosen cell line to ~80% confluency.

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach.[4]

  • Compound Preparation and Treatment:

    • Prepare a series of dilutions of this compound in complete cell culture medium from your stock solution. A common approach is a 10-point, two-fold serial dilution starting from a high concentration (e.g., 100 µM).

    • Include "medium only" wells (no cells, for background control) and "vehicle control" wells (cells treated with the highest concentration of DMSO used).[5]

    • Carefully remove the medium from the cells and add 100 µL of the medium containing the different this compound concentrations (or vehicle control) to the appropriate wells.

  • Incubation:

    • Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours), depending on the cell line's doubling time and the compound's expected mechanism of action.[5]

  • Viability Assessment (Example using MTT assay): [3]

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

    • Add 100 µL of solubilization solution (e.g., acidic isopropanol or DMSO) to each well to dissolve the crystals.

    • Mix thoroughly on a plate shaker.

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from "medium only" wells).

    • Normalize the data to the vehicle control (set as 100% viability).

    • Plot the percent viability against the log of the this compound concentration.

    • Use a non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration of this compound that inhibits 50% of cell viability.

Section 3: Troubleshooting Guide

This section provides solutions to common problems encountered when working with this compound in vitro.

Q4: I am not observing any cytotoxic effect, even at high concentrations. What could be wrong?

This issue can stem from several factors. A systematic check is recommended.[6][7]

Troubleshooting Workflow: No Observed Cytotoxicity

G start No Cytotoxic Effect Observed check_compound Check this compound Stock start->check_compound check_cells Evaluate Cell Health and Density start->check_cells check_protocol Review Assay Protocol start->check_protocol sol_stability Is stock solution old? Has it undergone freeze-thaw cycles? check_compound->sol_stability sol_solubility Did the compound precipitate in the medium? check_compound->sol_solubility cell_resistance Is the cell line known to be resistant? check_cells->cell_resistance cell_confluency Were cells over-confluent at the time of seeding? check_cells->cell_confluency incubation_time Was the incubation time too short? check_protocol->incubation_time assay_readout Is the viability assay working correctly? (Check positive control) check_protocol->assay_readout sol_stability_yes Prepare fresh stock solution. sol_stability->sol_stability_yes sol_solubility_yes Check solubility limit. Use a lower top concentration. sol_solubility->sol_solubility_yes cell_resistance_yes Use a sensitive positive control cell line. cell_resistance->cell_resistance_yes cell_confluency_yes Optimize seeding density. cell_confluency->cell_confluency_yes incubation_time_yes Increase incubation time (e.g., 48h, 72h). incubation_time->incubation_time_yes assay_readout_no Troubleshoot the viability assay itself. assay_readout->assay_readout_no

Caption: A decision tree for troubleshooting a lack of cytotoxic effect.

Q5: My results (e.g., IC50 values) are highly variable between experiments. Why?

Inconsistent results are often due to subtle variations in experimental conditions.[8]

  • Cell Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic drift.

  • Cell Health and Confluency: Ensure that cells are in the logarithmic growth phase and are at a consistent confluency at the time of seeding.

  • Compound Stability: Avoid multiple freeze-thaw cycles of the this compound stock solution. Aliquoting is highly recommended. Solution instability can lead to a loss of potency over time.[9]

  • Pipetting Accuracy: Inconsistent pipetting, especially during serial dilutions and reagent addition, can introduce significant errors. Calibrate your pipettes regularly.

  • Incubation Conditions: Ensure consistent incubation times and stable temperature and CO2 levels in your incubator.[10]

Section 4: Data Presentation and Interpretation

Q6: How should I present my cytotoxicity data?

Quantitative data should be summarized in a clear, tabular format to facilitate comparison. Below is a representative example of how to present IC50 values for this compound against different cell lines after a 48-hour exposure.

Cell LineTissue of OriginThis compound IC50 (µM)95% Confidence Interval
HL-60Leukemia0.520.45 - 0.60
MCF-7Breast Cancer1.251.10 - 1.42
A549Lung Cancer2.802.55 - 3.08
HEK293Normal Kidney> 10N/A

Q7: this compound shows cytotoxicity. What signaling pathways might be involved?

While the specific protein targets of this compound are not fully elucidated, many cytotoxic compounds exert their effects by interfering with key signaling pathways that control cell survival and proliferation.[11] A common pathway implicated in cancer cell survival is the PI3K/Akt pathway. Inhibition of this pathway can lead to the activation of apoptotic processes.

Representative Signaling Pathway: PI3K/Akt Inhibition

G cluster_pathway Representative Cell Survival Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates Bad Bad Akt->Bad Inhibits Survival Cell Survival & Proliferation Akt->Survival Promotes Apoptosis Apoptosis Bad->Apoptosis Promotes This compound This compound (Hypothetical Target) This compound->Akt Inhibits?

Caption: Hypothetical inhibition of the PI3K/Akt survival pathway by a cytotoxic agent.

References

Flavipucine stability and proper storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability and proper storage of flavipucine for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Disclaimer: Publicly available, in-depth stability data for this compound is limited. The following recommendations are based on general principles for handling bioactive small molecules, particularly those with similar functional groups (e.g., epoxides, α,β-unsaturated ketones). It is crucial to perform experiment-specific validation.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for storing this compound?

A1: Proper storage is critical to maintain the integrity of this compound. Below is a summary of recommended storage conditions for both solid this compound and solutions.

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationContainerNotes
Solid (Powder) -20°CUp to 3 yearsTightly sealed, light-protecting vialMinimize freeze-thaw cycles. Allow the vial to equilibrate to room temperature before opening to prevent condensation.
Stock Solution in Solvent (e.g., DMSO) -80°CUp to 1 yearTightly sealed, light-protecting vials (aliquots)Prepare aliquots to avoid repeated freeze-thaw cycles. Solutions at -20°C are generally stable for up to one month.[1][2]

Q2: How should I prepare stock solutions of this compound?

A2: this compound is commonly dissolved in dimethyl sulfoxide (DMSO) to create a concentrated stock solution.

  • Protocol:

    • Allow the this compound powder vial to warm to room temperature before opening.

    • Add the appropriate volume of high-purity, anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mM).

    • Vortex briefly until the solid is completely dissolved.

    • Dispense into smaller, single-use aliquots in tightly sealed, light-protecting vials.

    • Store aliquots at -80°C for long-term storage or -20°C for short-term use.[3][1]

Q3: Is this compound sensitive to light?

Troubleshooting Guide

Issue 1: I am observing a loss of this compound activity in my biological assays.

  • Potential Cause 1: Degradation due to improper storage.

    • Solution: Review the storage conditions of your this compound stock. Ensure it has been stored at the recommended temperature and protected from light. Avoid multiple freeze-thaw cycles by using single-use aliquots.

  • Potential Cause 2: Instability in aqueous media.

    • Solution: this compound's epoxide ring may be susceptible to hydrolysis, especially at non-neutral pH. Prepare fresh dilutions in your cell culture medium or aqueous buffer immediately before use. Minimize the time the compound spends in aqueous solution before the assay.

  • Potential Cause 3: Reaction with media components.

    • Solution: Some media components, like thiol-containing molecules (e.g., cysteine, glutathione), could potentially react with the epoxide or the α,β-unsaturated ketone in this compound. If you suspect this, consider a simpler buffer system for your assay if experimentally feasible, or perform control experiments to assess the stability of this compound in your specific medium over the assay duration.

Issue 2: My this compound solution appears cloudy or has precipitated.

  • Potential Cause 1: Poor solubility in the chosen solvent.

    • Solution: While this compound is generally soluble in DMSO, precipitation can occur if the concentration is too high or if water has been absorbed by the DMSO. Ensure you are using anhydrous DMSO. If precipitation is observed upon thawing, gently warm the vial and vortex to redissolve. Consider preparing a more dilute stock solution.

  • Potential Cause 2: Precipitation upon dilution in aqueous buffer.

    • Solution: This is a common issue for compounds dissolved in DMSO when diluted into an aqueous medium. To mitigate this, ensure rapid mixing upon dilution. You can also try diluting into a buffer containing a small amount of a non-ionic surfactant like Tween-20 (e.g., 0.05%) or into a serum-containing medium if your assay allows, as proteins can help maintain compound solubility.

Issue 3: I am seeing unexpected peaks in my HPLC analysis of this compound.

  • Potential Cause: Degradation of the compound.

    • Solution: Unexpected peaks are likely degradation products. This indicates a stability issue. To identify the cause:

      • Analyze a freshly prepared sample from a new powder vial to establish a baseline chromatogram.

      • Review the handling and storage of the sample that showed degradation. Was it exposed to light, elevated temperatures, or non-neutral pH for an extended period?

      • The epoxide and the α,β-unsaturated ketone moieties in this compound are susceptible to hydrolysis and nucleophilic attack. Acidic or basic conditions can catalyze the opening of the epoxide ring.

Experimental Protocols

Protocol for a Basic Stability-Indicating HPLC Method Development

This protocol outlines a general approach for developing an HPLC method to assess this compound stability. Specific parameters will need to be optimized for your system.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where this compound has significant absorbance (this would need to be determined by a UV scan).

  • Forced Degradation Study: To ensure the method can separate this compound from its degradation products, perform a forced degradation study. Expose this compound solutions to:

    • Acidic conditions: e.g., 0.1 M HCl at 60°C.

    • Basic conditions: e.g., 0.1 M NaOH at 60°C.

    • Oxidative conditions: e.g., 3% H₂O₂ at room temperature.

    • Thermal stress: e.g., 80°C.

    • Photostability: Expose to light according to ICH Q1B guidelines.

  • Analysis: Analyze the stressed samples by HPLC to ensure that the degradation product peaks are well-resolved from the parent this compound peak.

Visualizations

Flavipucine_Stability_Troubleshooting This compound Experimental Troubleshooting start Experimental Issue Observed loss_of_activity Loss of Biological Activity start->loss_of_activity precipitation Precipitation or Cloudiness start->precipitation extra_peaks Unexpected HPLC Peaks start->extra_peaks improper_storage Improper Storage (Temp, Light, Freeze-Thaw) loss_of_activity->improper_storage aqueous_instability Instability in Aqueous Media (Hydrolysis) loss_of_activity->aqueous_instability media_reaction Reaction with Media Components (e.g., Thiols) loss_of_activity->media_reaction poor_solubility Poor Solubility in Stock (High Conc., Wet DMSO) precipitation->poor_solubility dilution_crash Precipitation on Dilution (Aqueous Buffer) precipitation->dilution_crash degradation Compound Degradation (Hydrolysis, Oxidation) extra_peaks->degradation solution_storage Solution: - Verify storage conditions - Use fresh aliquots improper_storage->solution_storage solution_aqueous Solution: - Prepare fresh dilutions - Minimize time in buffer aqueous_instability->solution_aqueous solution_media Solution: - Use simpler buffer - Run stability controls media_reaction->solution_media solution_solubility Solution: - Use anhydrous DMSO - Warm to redissolve - Lower stock concentration poor_solubility->solution_solubility solution_dilution Solution: - Rapid mixing - Use surfactant or serum dilution_crash->solution_dilution solution_degradation Solution: - Analyze fresh sample - Review sample handling - Perform forced degradation study degradation->solution_degradation

Caption: Troubleshooting logic for common issues with this compound.

Flavipucine_Forced_Degradation_Workflow Forced Degradation Study Workflow start Prepare this compound Solution stress_conditions Expose to Stress Conditions start->stress_conditions acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) stress_conditions->acid Hydrolytic base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) stress_conditions->base Hydrolytic oxidation Oxidation (e.g., 3% H2O2, RT) stress_conditions->oxidation Oxidative thermal Thermal Stress (e.g., 80°C) stress_conditions->thermal Thermal photo Photostability (ICH Q1B Light Exposure) stress_conditions->photo Photolytic analysis Analyze by Stability-Indicating HPLC Method acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Evaluate Results: - Peak Purity - Resolution of Degradants - Mass Balance analysis->evaluation

Caption: Workflow for a forced degradation study of this compound.

References

Overcoming solubility issues of Flavipucine in experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Flavipucine. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on overcoming common experimental challenges, with a primary focus on solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a glutarimide antibiotic naturally produced by fungi such as Aspergillus flavipes.[1][2] It is recognized for its antibacterial activity, particularly against Bacillus subtilis, as well as antiprotozoal and cytotoxic effects against various cancer cell lines.[1][2] Its potential as an antineoplastic and antimicrobial agent makes it a compound of interest in drug discovery and biomedical research.

Q2: What is the primary solvent for dissolving this compound?

A2: Due to its chemical structure, this compound has limited solubility in aqueous solutions. The recommended solvent for creating stock solutions is Dimethyl Sulfoxide (DMSO). For most in vitro cell-based assays, the final concentration of DMSO in the culture medium should be kept low, typically below 0.5%, to avoid cellular toxicity.[3]

Q3: My this compound is precipitating when I add it to my aqueous cell culture medium. Why is this happening and what can I do?

A3: Precipitation upon dilution into aqueous media is a common issue for hydrophobic compounds like this compound. This "hydrophobic effect" occurs because the compound is forced out of the aqueous solution.[4] Several factors can contribute to this, including rapid changes in solvent polarity, high final concentrations, and temperature shifts.[5]

To resolve this, refer to the Troubleshooting Guide and the Detailed Protocol for Stock and Working Solution Preparation below for strategies such as stepwise dilution and pre-warming of media.

Troubleshooting Guide: Precipitation Issues

Use this guide to diagnose and solve common precipitation problems encountered when preparing this compound working solutions.

Troubleshooting Flowchart

This diagram outlines a logical workflow for addressing precipitation of this compound in your experiments.

G cluster_0 Troubleshooting Workflow for this compound Precipitation A Start: this compound precipitates in aqueous medium B Was a high-concentration DMSO stock used? A->B C Was the stock solution added directly to the full volume of cold medium? B->C Yes F Create a stock solution in 100% DMSO. See Protocol 1. B->F No G Perform stepwise (serial) dilutions. See Protocol 2. C->G Yes H Pre-warm the culture medium to 37°C before adding the compound. C->H No D Yes E No F->C I Issue Resolved G->I H->I J Consider alternative formulation (e.g., with surfactants or cyclodextrins) or consult technical support. K Yes L No

Caption: Troubleshooting workflow for this compound precipitation.

Common Scenarios and Solutions
Problem Potential Cause Recommended Solution
Precipitate forms immediately upon adding DMSO stock to media. The rapid change in solvent polarity from 100% DMSO to an aqueous environment causes the compound to crash out of solution.[4]Perform a stepwise dilution . First, dilute the DMSO stock into a small volume of pre-warmed (37°C) serum or media, mix thoroughly, and then add this intermediate dilution to the final volume.[4]
Solution is initially clear but becomes cloudy or forms crystals over time. The compound's concentration exceeds its kinetic solubility limit in the final medium, or temperature fluctuations (e.g., moving from a warm incubator to a room-temperature microscope stage) are causing it to precipitate.[6]Reduce the final concentration of this compound. Ensure all solutions and equipment are maintained at a stable temperature (37°C) during the experiment. Avoid repeated freeze-thaw cycles of the stock solution.[3][7]
Preparing a concentrated aqueous solution without organic solvents. This compound has very low intrinsic solubility in neutral aqueous buffers.This is generally not feasible. For in vivo studies requiring alternative formulations, advanced methods involving excipients like cyclodextrins may be necessary, but this requires specialized formulation development. For most lab experiments, using a DMSO stock is standard practice.

Experimental Protocols & Data

Data Presentation: Solubility Profile

While specific quantitative solubility data for this compound is not widely published, the following table provides a qualitative guide based on common lab practices for compounds with similar characteristics.

Solvent Solubility Recommended Use
DMSO HighPrimary solvent for creating high-concentration stock solutions (e.g., 10-50 mM).
Ethanol ModerateCan be used as an alternative to DMSO, but may have higher cellular toxicity at equivalent final concentrations.
Water / PBS Very LowNot recommended for initial dissolution or stock preparation.
Cell Culture Media Very LowThe final working solution will be in media, but direct dissolution is not effective.
Protocol 1: Preparation of a this compound Stock Solution (10 mM)

This protocol details the steps for creating a concentrated stock solution, which is critical for minimizing the volume of organic solvent added to your experiments.

Step Action Details & Notes
1 Weigh Compound Accurately weigh out the desired amount of this compound powder (Molecular Weight: ~237.25 g/mol ) using a calibrated analytical balance.[8] Example: For 1 mL of a 10 mM stock, weigh 0.237 mg.
2 Add Solvent Add the appropriate volume of 100% sterile DMSO to the vial containing the this compound powder.
3 Ensure Complete Dissolution Vortex the solution vigorously. If necessary, gently warm the vial to 37°C in a water bath to aid dissolution.[4] Visually inspect to ensure no solid particles remain.
4 Storage Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[3] Store aliquots at -20°C or -80°C for long-term stability.[3]
Protocol 2: Preparation of a Working Solution in Cell Culture Media

This protocol uses a stepwise dilution method to prevent precipitation when introducing the DMSO stock into your aqueous experimental environment.

Workflow for Working Solution Preparation

G cluster_0 Workflow for Preparing a this compound Working Solution A 1. Thaw 10 mM this compound DMSO stock aliquot B 2. Pre-warm cell culture medium to 37°C A->B C 3. Prepare an intermediate dilution: Add a small volume of stock to a small volume of warm medium B->C D 4. Vortex the intermediate dilution gently C->D E 5. Add the intermediate dilution to the final volume of pre-warmed medium D->E F 6. Mix thoroughly and use immediately in the experiment E->F

Caption: Stepwise dilution protocol for this compound working solutions.

Detailed Steps:

  • Pre-warm Media: Place your complete cell culture medium in a 37°C water bath.[7]

  • Thaw Stock: Thaw a single-use aliquot of your this compound DMSO stock solution at room temperature.

  • Intermediate Dilution:

    • In a sterile microfuge tube, add a small volume of the pre-warmed medium (e.g., 90 µL).

    • Add a small volume of your DMSO stock to this medium (e.g., 10 µL for a 1:10 dilution). This creates an intermediate solution with a lower DMSO concentration.

  • Final Dilution: Immediately add the intermediate dilution to your final volume of pre-warmed cell culture medium and mix by gentle inversion or swirling.

  • Control Group: Always prepare a vehicle control for your experiment, which contains the same final concentration of DMSO as your treated samples.[3]

Mechanism of Action Diagram

This compound is known to exhibit antibacterial activity. While its precise molecular targets in mammalian cells are varied, its antibiotic properties are linked to the inhibition of key bacterial processes. This diagram provides a simplified overview of a potential mechanism.

G cluster_0 Simplified Inhibitory Action of this compound A This compound B Bacterial Signal Peptidase A->B Inhibits C Protein Secretion B->C Required for D Bacterial Viability C->D Essential for

Caption: this compound's inhibitory effect on bacterial protein secretion.

References

Identifying and minimizing off-target effects of Flavipucine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Flavipucine. This resource is designed to assist researchers, scientists, and drug development professionals in identifying and minimizing the off-target effects of this compound during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known primary activities?

This compound is a natural product first isolated from Aspergillus flavipes.[1] It is known to possess antibacterial and cytotoxic activities.[1][2] Its chemical structure features a pyridione epoxide moiety, which is believed to be important for its biological activity.[2]

Q2: What are off-target effects and why are they a concern for a compound like this compound?

Off-target effects occur when a drug or compound interacts with proteins other than its intended therapeutic target.[3] For a cytotoxic compound like this compound, off-target effects can lead to unintended cellular toxicities, confounding experimental results and potentially causing adverse effects in a therapeutic setting. Identifying and minimizing these effects is crucial for accurate interpretation of research data and for the development of safe and effective therapies.[4][5]

Q3: What are the initial steps to identify potential off-targets of this compound?

A multi-pronged approach is recommended, starting with computational methods and followed by experimental validation.

  • Computational Prediction: Utilize in silico tools to predict potential off-target interactions based on the chemical structure of this compound. These methods compare the structure of this compound against databases of known protein targets.[3]

  • Literature Review: Although direct off-target studies on this compound are limited, reviewing literature on compounds with similar chemical scaffolds can provide clues about potential off-target families.

  • Broad-Spectrum Screening: Employ initial experimental screens such as broad kinase profiling or proteome-wide thermal shift assays to get an unbiased view of potential interactions.

Troubleshooting Guides

Guide 1: Unexpected Cytotoxicity in Non-target Cells

Problem: You observe significant cytotoxicity in a cell line that is not supposed to be the primary target of your experiment, suggesting potential off-target effects.

Troubleshooting Steps:

  • Confirm On-Target Engagement: First, verify that this compound is engaging its intended target in your primary cell line using a target engagement assay like the Cellular Thermal Shift Assay (CETSA).

  • Perform Dose-Response Analysis: Compare the IC50 values of this compound between your target and non-target cell lines. A small difference in IC50 may indicate a narrow therapeutic window due to off-target effects.

  • Conduct Proteome-Wide Analysis: Utilize Thermal Proteome Profiling (TPP) or a broad kinase screen to identify proteins that are stabilized or destabilized by this compound in the non-target cells. This can reveal unexpected off-target binders.

  • Validate Off-Targets: Once potential off-targets are identified, validate these interactions using orthogonal methods such as immunoblotting for downstream signaling changes or individual enzyme activity assays.

  • Structure-Activity Relationship (SAR) Studies: If available, test this compound analogs to see if the off-target toxicity can be separated from the on-target activity.

Guide 2: Inconsistent Results in Cellular Assays

Problem: You are observing high variability in your experimental results when treating cells with this compound.

Troubleshooting Steps:

  • Check Compound Stability and Purity: Ensure the integrity of your this compound stock. Degradation or impurities can lead to inconsistent biological activity.

  • Optimize Assay Conditions: Factors such as cell density, serum concentration in the media, and treatment duration can influence the effects of a compound. Systematically optimize these parameters.

  • Evaluate Cell Line Authenticity and Health: Confirm the identity of your cell line (e.g., by STR profiling) and ensure the cells are healthy and free from contamination (e.g., mycoplasma).

  • Assess for Off-Target-Induced Cellular Stress: Off-target effects can induce general cellular stress responses (e.g., heat shock, unfolded protein response) that can vary between experiments. Monitor markers for these pathways.

  • Consider Target Expression Levels: If this compound has multiple targets with varying affinities, differences in the expression levels of these targets across cell passages or batches could lead to variability.

Experimental Protocols & Data

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is for determining if this compound binds to a specific protein of interest in a cellular context.

Methodology:

  • Cell Culture and Treatment:

    • Culture cells to 70-80% confluency.

    • Treat cells with either this compound (at the desired concentration) or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-3 hours) at 37°C.[6]

  • Heating Step:

    • Harvest the cells and resuspend them in a buffer containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[7]

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).

    • Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[7]

  • Protein Quantification and Analysis:

    • Collect the supernatant (soluble fraction).

    • Quantify the amount of the target protein in the soluble fraction using immunoblotting with a specific antibody.

    • Analyze the band intensities to generate a melting curve, plotting the percentage of soluble protein against temperature. A shift in the melting curve in the presence of this compound indicates target engagement.[8]

Data Presentation: Example CETSA Data

Temperature (°C)% Soluble Target Protein (Vehicle)% Soluble Target Protein (this compound)
40100100
459899
509597
558092
605075
652045
70515

This is representative data and will vary depending on the target protein and compound.

Protocol 2: Kinome Profiling for Off-Target Kinase Identification

This protocol outlines a general workflow for identifying off-target kinases of this compound using a mass spectrometry-based approach.

Methodology:

  • Cell Lysate Preparation:

    • Prepare cell lysates from cells treated with this compound or a vehicle control.

  • Kinase Enrichment:

    • Utilize multiplexed inhibitor beads (MIBs) or other affinity matrices to capture a broad range of kinases from the lysates.[9]

  • Elution and Digestion:

    • Elute the bound kinases from the beads.

    • Digest the eluted proteins into peptides using trypsin.

  • Mass Spectrometry Analysis:

    • Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases.[10]

  • Data Analysis:

    • Compare the abundance of each identified kinase between the this compound-treated and vehicle-treated samples. A significant decrease in the abundance of a kinase in the this compound-treated sample suggests it as a potential off-target.

Data Presentation: Representative Kinome Profiling Data

Kinase% Inhibition (1 µM this compound)Potential Off-Target
Target Kinase A95%No (On-target)
Off-Target Kinase X85%Yes
Off-Target Kinase Y60%Yes
Non-Target Kinase Z5%No

This table presents a simplified example of kinome profiling results. Comprehensive profiling would include a much larger panel of kinases.[11]

Visualizations

experimental_workflow cluster_computational Computational Prediction cluster_experimental Experimental Screening cluster_validation Validation & Characterization cluster_outcome Outcome comp_pred In Silico Screening (Structure-based, Ligand-based) broad_screen Broad Spectrum Assays (e.g., Kinome Profiling, TPP) comp_pred->broad_screen Hypothesis Generation target_engagement Target Engagement Assays (e.g., CETSA) broad_screen->target_engagement Hit Identification ortho_assays Orthogonal Assays (Biochemical, Cellular) target_engagement->ortho_assays Confirmation sar_studies SAR Studies ortho_assays->sar_studies Validation off_target_profile Off-Target Profile sar_studies->off_target_profile Characterization minimize_effects Minimize Off-Target Effects off_target_profile->minimize_effects Optimization

Caption: Workflow for Identifying and Minimizing Off-Target Effects.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor ras Ras receptor->ras pi3k PI3K receptor->pi3k raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., AP-1, Myc) erk->transcription akt Akt pi3k->akt mtor mTOR akt->mtor apoptosis_reg Apoptosis Regulators (e.g., Bcl-2 family) akt->apoptosis_reg proliferation Cell Proliferation & Survival mtor->proliferation apoptosis_reg->proliferation transcription->proliferation This compound This compound This compound->raf On-Target Inhibition? off_target Off-Target Kinase This compound->off_target Off-Target Interaction off_target->akt Unintended Modulation

Caption: Hypothetical Signaling Pathways Potentially Affected by this compound.

References

Technical Support Center: Refinement of Flavipucine Extraction Techniques

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and frequently asked questions regarding the extraction and refinement of Flavipucine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the extraction and purification of this compound from fungal cultures.

Problem Potential Cause Suggested Solution
Low or No Yield of this compound Inappropriate fungal strain or culture conditions.Ensure the correct fungal strain (e.g., Phoma sp., Cladobotryum rubrobrunnescens, Botryosphaeria dothidea) is being used. Optimize culture conditions such as media composition, pH, temperature, and incubation time to maximize metabolite production.
Inefficient cell lysis and extraction.Employ effective cell disruption methods. Fungal cell walls may require mechanical disruption (e.g., grinding with liquid nitrogen, sonication) in addition to solvent extraction.
Incorrect solvent selection.The polarity of the extraction solvent is critical. Ethyl acetate is commonly used for this compound. A multi-step extraction with solvents of varying polarity may improve yield.
Degradation of this compound.This compound may be sensitive to pH, temperature, and light. Conduct extractions at controlled, cool temperatures and protect extracts from light. Evaluate the pH of the extraction solvent to ensure it is within a stable range for the compound.
Presence of Impurities in the Final Product Co-extraction of other fungal metabolites.Fungal cultures produce a complex mixture of secondary metabolites.[1][2] Employ multiple purification steps.
Ineffective chromatographic separation.Optimize the chromatographic method (e.g., HPLC, column chromatography). This includes selecting the appropriate stationary phase (e.g., C18 for reverse-phase HPLC), mobile phase composition, and gradient.
Contamination from equipment or solvents.Ensure all glassware is thoroughly cleaned and use high-purity solvents to avoid introducing contaminants.
Inconsistent Extraction Yields Variability in fungal growth and metabolite production.Standardize all culture conditions, including inoculum size, media preparation, and incubation parameters, to ensure reproducible fungal growth and metabolite expression.
Incomplete solvent evaporation.Ensure complete removal of the extraction solvent before proceeding to the next purification step, as residual solvent can interfere with subsequent separations.
Inaccurate quantification.Validate the analytical method (e.g., HPLC-UV) for accuracy and precision. Use a certified reference standard for this compound for accurate quantification.
Formation of Emulsions During Liquid-Liquid Extraction Presence of surfactants or lipids in the fungal extract.Gently swirl or rock the separatory funnel instead of vigorous shaking. Adding a saturated NaCl solution (brine) can help to break emulsions. Centrifugation can also aid in phase separation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for this compound extraction?

A1: Ethyl acetate is a commonly reported and effective solvent for the initial extraction of this compound from fungal broth and mycelium due to its intermediate polarity.

Q2: How can I optimize the pH for this compound extraction?

A2: The optimal pH for extraction depends on the chemical properties of this compound, which has acidic and basic centers. It is recommended to perform small-scale extractions at different pH values (e.g., acidic, neutral, and basic) to determine the condition that yields the highest recovery. Generally, adjusting the pH of the aqueous phase can help suppress the ionization of the target compound, thereby increasing its partitioning into the organic solvent.

Q3: What is the impact of temperature on this compound extraction and stability?

A3: Higher temperatures can increase the solubility of this compound and improve extraction efficiency. However, elevated temperatures may also lead to the degradation of this heat-sensitive metabolite.[3] It is advisable to conduct extractions at room temperature or below and to use rotary evaporation under reduced pressure at a controlled temperature (e.g., <40°C) for solvent removal.

Q4: Which chromatographic techniques are most suitable for this compound purification?

A4: A combination of chromatographic techniques is often necessary for high-purity isolation. Initial purification can be achieved using column chromatography with silica gel. For final purification and analysis, High-Performance Liquid Chromatography (HPLC) with a C18 reverse-phase column is highly effective.

Q5: How can I quantify the amount of this compound in my extract?

A5: Quantitative analysis of this compound is typically performed using HPLC with a UV detector. A calibration curve should be generated using a purified and quantified this compound standard. The area under the peak corresponding to this compound in the sample chromatogram is then used to determine its concentration.

Data Presentation

The following tables provide an illustrative summary of how different extraction parameters could influence the yield of this compound. This data is representative and based on general principles of natural product extraction; for precise optimization, experiments should be conducted for your specific fungal strain and conditions.

Table 1: Effect of Different Solvents on this compound Yield

SolventPolarity IndexRelative Yield (%)
n-Hexane0.115
Dichloromethane3.165
Ethyl Acetate 4.4 100
Acetone5.185
Methanol5.170
Water10.25

Table 2: Influence of pH on this compound Extraction with Ethyl Acetate

pH of Aqueous PhaseRelative Yield (%)
3.075
5.090
7.0 (Neutral) 100
9.080

Table 3: Impact of Temperature on this compound Extraction

Temperature (°C)Relative Yield (%)Notes
470Low solubility
25 (Room Temp) 100 Optimal balance of yield and stability
40110Potential for slight degradation
6095Increased degradation observed

Experimental Protocols

Protocol 1: General Liquid-Liquid Extraction of this compound from Fungal Culture
  • Fermentation: Culture the this compound-producing fungus (e.g., Phoma sp.) in a suitable liquid medium until optimal metabolite production is reached.

  • Harvesting: Separate the mycelium from the culture broth by filtration.

  • Mycelial Extraction:

    • Freeze-dry the mycelium and grind it into a fine powder.

    • Extract the powdered mycelium with ethyl acetate (e.g., 3 x 500 mL for 10 g of dry mycelium) with shaking for 24 hours for each extraction.

    • Combine the ethyl acetate extracts and filter.

  • Broth Extraction:

    • Adjust the pH of the culture filtrate to neutral (pH 7.0).

    • Perform liquid-liquid extraction with an equal volume of ethyl acetate (e.g., 3 x 1 L for 1 L of filtrate).

    • Combine the organic layers.

  • Concentration:

    • Combine the mycelial and broth extracts.

    • Dry the combined extract over anhydrous sodium sulfate.

    • Concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude extract.

Protocol 2: Purification of this compound using Flash Column Chromatography
  • Column Preparation: Pack a glass column with silica gel in a suitable non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

  • Elution: Elute the column with a stepwise or gradient solvent system of increasing polarity (e.g., hexane:ethyl acetate, followed by ethyl acetate:methanol).

  • Fraction Collection: Collect fractions and monitor the presence of this compound using Thin Layer Chromatography (TLC) or HPLC.

  • Pooling and Concentration: Combine the fractions containing pure or enriched this compound and concentrate under reduced pressure.

Protocol 3: Analytical HPLC Method for this compound Quantification
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both containing 0.1% formic acid.

  • Gradient Program: A linear gradient from 10% B to 90% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at the wavelength of maximum absorbance for this compound.

  • Quantification: Prepare a standard curve of a known concentration of pure this compound. Inject the samples and compare the peak areas to the standard curve to determine the concentration.

Mandatory Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis FungalCulture Fungal Culture Filtration Filtration FungalCulture->Filtration Mycelium Mycelium Filtration->Mycelium Broth Culture Broth Filtration->Broth MycelialExtraction Mycelial Extraction (Ethyl Acetate) Mycelium->MycelialExtraction BrothExtraction Broth Extraction (Ethyl Acetate) Broth->BrothExtraction CrudeExtract Combined Crude Extract MycelialExtraction->CrudeExtract BrothExtraction->CrudeExtract ColumnChromatography Column Chromatography (Silica Gel) CrudeExtract->ColumnChromatography Fractions Fraction Collection & Analysis (TLC/HPLC) ColumnChromatography->Fractions EnrichedFractions Enriched this compound Fractions Fractions->EnrichedFractions HPLC Preparative HPLC (C18) EnrichedFractions->HPLC Purethis compound Pure this compound HPLC->Purethis compound AnalyticalHPLC Analytical HPLC-UV Purethis compound->AnalyticalHPLC Quantification Quantification AnalyticalHPLC->Quantification

Caption: Experimental workflow for this compound extraction and purification.

troubleshooting_logic cluster_culture Culture Issues cluster_extraction_params Extraction Issues cluster_degradation Stability Issues Start Low/No Yield CheckCulture Check Fungal Culture & Growth Conditions Start->CheckCulture OptimizeExtraction Optimize Extraction Parameters Start->OptimizeExtraction CheckPurity Check for Degradation Start->CheckPurity Strain Incorrect Strain? CheckCulture->Strain Media Suboptimal Media? CheckCulture->Media Conditions Incorrect Temp/pH? CheckCulture->Conditions Solvent Wrong Solvent? OptimizeExtraction->Solvent pH Suboptimal pH? OptimizeExtraction->pH Lysis Inefficient Lysis? OptimizeExtraction->Lysis Temp High Temperature? CheckPurity->Temp Light Light Exposure? CheckPurity->Light pH_stability Unstable pH? CheckPurity->pH_stability

Caption: Troubleshooting logic for low this compound yield.

References

Addressing batch-to-batch variability of Flavipucine production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the batch-to-batch variability of Flavipucine production.

Troubleshooting Guides

This section is designed to help you diagnose and resolve common issues encountered during this compound fermentation, extraction, and analysis.

Problem 1: Low or No this compound Yield

Symptoms:

  • After the fermentation period, HPLC analysis shows a very low or undetectable peak corresponding to this compound.

  • The fermentation broth does not exhibit the expected biological activity.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Incorrect Fungal Strain Verify the identity and purity of your Aspergillus flavipes or Phoma sp. culture. Contamination or misidentification can lead to the production of other metabolites or no product at all.
Suboptimal Fermentation Medium The composition of the culture medium is critical. Ensure all components are of the correct grade and concentration. Refer to the Experimental Protocols section for a recommended medium formulation.
Improper pH of the Medium The initial pH of the fermentation medium significantly impacts fungal growth and secondary metabolite production. The optimal pH for this compound production is generally around neutral (pH 7.0).[1][2][3][4]
Incorrect Incubation Temperature Temperature affects both fungal growth and the enzymatic reactions in the biosynthetic pathway. The optimal temperature for this compound production is typically between 25-30°C.[1][5]
Inadequate Aeration and Agitation Submerged fermentation of aerobic fungi like Aspergillus requires sufficient oxygen. Ensure proper aeration and agitation to maintain dissolved oxygen levels and prevent cell clumping.
Degradation of this compound This compound may be susceptible to degradation under certain conditions. Analyze samples at different time points during fermentation to determine the peak production time and whether the product is degrading.
Problem 2: Inconsistent this compound Yield Between Batches

Symptoms:

  • Significant variation in the final this compound concentration from one fermentation batch to another, even with seemingly identical protocols.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Variability in Inoculum The age, size, and physiological state of the inoculum can cause significant batch-to-batch differences. Standardize your inoculum preparation protocol, including the age of the seed culture and the number of spores or mycelial fragments used.
Inconsistent Media Preparation Minor variations in media components, water quality, or sterilization procedures can affect the final yield. Use a standardized protocol for media preparation and ensure all components are accurately weighed and dissolved.
Fluctuations in Fermentation Parameters Small deviations in pH, temperature, agitation, or aeration can lead to variability. Calibrate all monitoring equipment (pH probes, thermometers, etc.) before each run and maintain a detailed log of all parameters.
Inconsistent Extraction Efficiency The efficiency of solvent extraction can vary. Ensure the same solvent-to-broth ratio, extraction time, and agitation are used for each batch. Refer to the Experimental Protocols section for a detailed extraction procedure.
Analytical Errors Inconsistencies in sample preparation for HPLC or instrument calibration can lead to perceived variability. Prepare a standard operating procedure for sample analysis and regularly check the performance of your analytical instruments.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to control for consistent this compound production?

A1: The most critical factors are the quality and age of the inoculum, the composition of the fermentation medium (especially carbon and nitrogen sources), the initial pH of the medium, the incubation temperature, and the aeration/agitation rate.

Q2: How can I improve the extraction of this compound from the fermentation broth?

A2: Ethyl acetate is a commonly used and effective solvent for extracting this compound and other fungal secondary metabolites.[6][7][8][9][10] To maximize extraction efficiency, ensure thorough mixing of the solvent and broth, consider multiple extractions, and optimize the pH of the aqueous phase before extraction.

Q3: My this compound peak is present in the HPLC but the resolution is poor. How can I improve it?

A3: Poor peak resolution in HPLC can be due to several factors. Consider optimizing the mobile phase composition, adjusting the flow rate, or using a different column with a more suitable stationary phase. Refer to the Experimental Protocols section for a recommended HPLC method.

Q4: Can I use a different carbon or nitrogen source than what is recommended?

A4: Yes, but it will likely require optimization. Different carbon and nitrogen sources can significantly impact the yield of secondary metabolites.[11][12][13][14][15] If you change the source, it is recommended to perform a series of small-scale experiments to determine the optimal concentration for this compound production.

Q5: What is the typical fermentation time for this compound production?

A5: The optimal fermentation time can vary depending on the specific strain and conditions, but it is generally in the range of 7 to 14 days for many Aspergillus and Phoma species.[16][17][18] It is advisable to perform a time-course study to determine the peak production time for your specific process.

Data Presentation

The following tables provide illustrative data on how different fermentation parameters can affect this compound yield. This data is based on general trends reported in the literature for fungal secondary metabolite production and should be used as a guideline for optimization experiments.

Table 1: Effect of Initial pH on this compound Yield

Initial pHRelative this compound Yield (%)
5.045
6.080
7.0100
8.070

Table 2: Effect of Temperature on this compound Yield

Temperature (°C)Relative this compound Yield (%)
2060
2595
28100
3750

Table 3: Effect of Carbon Source on this compound Yield

Carbon Source (20 g/L)Relative this compound Yield (%)
Glucose100
Sucrose90
Maltose75
Fructose65

Table 4: Effect of Nitrogen Source on this compound Yield

Nitrogen Source (5 g/L)Relative this compound Yield (%)
Peptone100
Yeast Extract92
Ammonium Sulfate60
Sodium Nitrate55

Experimental Protocols

Protocol 1: Submerged Fermentation of Aspergillus flavipes for this compound Production
  • Inoculum Preparation:

    • Grow Aspergillus flavipes on a Potato Dextrose Agar (PDA) plate at 28°C for 7-10 days until sporulation.

    • Flood the plate with 10 mL of sterile 0.1% Tween 80 solution and gently scrape the surface to release the spores.

    • Determine the spore concentration using a hemocytometer and adjust to 1 x 10^6 spores/mL.

  • Fermentation:

    • Prepare the fermentation medium containing (per liter): Glucose (20 g), Peptone (5 g), KH2PO4 (1 g), MgSO4·7H2O (0.5 g).

    • Adjust the initial pH of the medium to 7.0.

    • Dispense 100 mL of the medium into 250 mL Erlenmeyer flasks and sterilize by autoclaving.

    • Inoculate each flask with 1 mL of the spore suspension.

    • Incubate the flasks at 28°C on a rotary shaker at 150 rpm for 10-14 days.[19]

Protocol 2: Extraction of this compound
  • After the incubation period, separate the mycelium from the culture broth by filtration.

  • To 100 mL of the culture filtrate, add an equal volume of ethyl acetate.

  • Mix vigorously for 30 minutes on a shaker.

  • Transfer the mixture to a separatory funnel and allow the layers to separate.

  • Collect the upper ethyl acetate layer.

  • Repeat the extraction of the aqueous layer with another 100 mL of ethyl acetate.

  • Combine the ethyl acetate extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

Protocol 3: Quantification of this compound by HPLC
  • Sample Preparation: Dissolve the crude extract in methanol to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 254 nm.

    • Injection Volume: 20 µL.

  • Quantification: Prepare a standard curve using purified this compound of known concentrations. Calculate the concentration in the sample by comparing its peak area to the standard curve.

Visualizations

Proposed Biosynthetic Pathway of this compound

The following diagram illustrates a plausible biosynthetic pathway for this compound, based on known pathways of similar fungal secondary metabolites. The biosynthesis is thought to involve a polyketide synthase (PKS) and various tailoring enzymes.

Flavipucine_Biosynthesis cluster_0 Core Biosynthesis cluster_1 Tailoring Steps Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACC Polyketide_Intermediate Polyketide_Intermediate Malonyl-CoA->Polyketide_Intermediate PKS Pyridone_Ring_Formation Pyridone_Ring_Formation Polyketide_Intermediate->Pyridone_Ring_Formation Cyclization Pre-Flavipucine Pre-Flavipucine Pyridone_Ring_Formation->Pre-Flavipucine Oxidation/Reduction This compound This compound Pre-Flavipucine->this compound Epoxidation

Caption: Proposed biosynthetic pathway for this compound.

Experimental Workflow for this compound Production and Analysis

This workflow diagram outlines the key steps from fungal culture to the quantification of this compound.

Experimental_Workflow Fungal_Culture Fungal Culture (Aspergillus flavipes) Inoculum_Prep Inoculum Preparation Fungal_Culture->Inoculum_Prep Fermentation Submerged Fermentation Inoculum_Prep->Fermentation Extraction Solvent Extraction (Ethyl Acetate) Fermentation->Extraction Quantification HPLC Analysis Extraction->Quantification Data_Analysis Data Analysis Quantification->Data_Analysis

Caption: Experimental workflow for this compound production.

Troubleshooting Logic for Low this compound Yield

This diagram provides a logical approach to troubleshooting low yields in this compound production.

Troubleshooting_Logic Start Low Yield Check_Culture Verify Fungal Strain Purity and Identity Start->Check_Culture Check_Media Review Media Composition and Prep Check_Culture->Check_Media Culture OK End Identify Cause Check_Culture->End Contaminated/ Incorrect Strain Check_Conditions Analyze Fermentation Parameters (pH, Temp) Check_Media->Check_Conditions Media OK Check_Media->End Media Issue Check_Extraction Evaluate Extraction Protocol Efficiency Check_Conditions->Check_Extraction Conditions OK Check_Conditions->End Parameter Deviation Check_Analysis Validate HPLC Method Check_Extraction->Check_Analysis Extraction OK Check_Extraction->End Inefficient Extraction Check_Analysis->End Analysis OK Check_Analysis->End Analytical Error

Caption: Troubleshooting logic for low this compound yield.

References

Strategies to prevent degradation of Flavipucine in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Flavipucine. This resource is designed to assist researchers, scientists, and drug development professionals in addressing challenges related to the stability of this compound in solution. The information provided is based on the known chemistry of this compound's core structure, a pyridione epoxide, and general principles of drug stability.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is losing activity over a short period. What could be the cause?

A1: this compound is known to be unstable in solution, which can lead to a loss of biological activity. This instability is likely due to the degradation of the molecule. The primary structural features contributing to this are the epoxide ring and the δ-lactam (a type of cyclic amide within the pyridione ring). These functional groups are susceptible to breakdown under various experimental conditions.

Q2: What are the likely pathways of this compound degradation?

A2: Based on its chemical structure, the two most probable degradation pathways are hydrolysis and oxidation.

  • Hydrolysis: The epoxide ring is highly strained and can be opened by water molecules. This reaction can be catalyzed by both acidic and basic conditions, leading to the formation of a diol (a molecule with two hydroxyl groups). The δ-lactam ring is also susceptible to hydrolysis, which would break open the pyridione ring structure.

  • Oxidation: The entire molecule, particularly the electron-rich pyridione ring, can be susceptible to oxidation. This can be initiated by dissolved oxygen, trace metal ions, or exposure to light (photoxidation).

Q3: How do common experimental parameters affect this compound's stability?

A3: Several factors can significantly influence the rate of this compound degradation:

  • pH: The stability of compounds with lactam rings is often pH-dependent. Extreme pH values (both acidic and basic) are likely to accelerate the hydrolysis of both the epoxide and δ-lactam rings.

  • Temperature: Higher temperatures generally increase the rate of chemical reactions, including degradation. Storing this compound solutions at elevated temperatures will likely lead to faster degradation.

  • Light: Exposure to light, especially UV light, can provide the energy to initiate photodegradation reactions.

  • Presence of Metal Ions: Trace metal ions can catalyze oxidative degradation pathways.

  • Solvent: The type of solvent and the presence of nucleophiles (electron-donating molecules) can influence the rate of epoxide ring opening.

Q4: Are there any general-purpose stabilizing agents I can add to my this compound solution?

  • Antioxidants: To mitigate oxidative degradation, you could consider adding antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT). However, their compatibility and effectiveness with this compound would need to be experimentally verified.

  • Chelating Agents: To prevent metal-catalyzed oxidation, a chelating agent like ethylenediaminetetraacetic acid (EDTA) can be added to sequester trace metal ions.

  • Buffers: Using a carefully selected buffer system to maintain the pH in a range where this compound is most stable is crucial. This optimal pH range would need to be determined experimentally.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues with this compound stability.

Problem Potential Cause Troubleshooting Steps
Rapid loss of activity in solution Hydrolysis of the epoxide or δ-lactam ring.1. Optimize pH: Determine the optimal pH for this compound stability by conducting a pH stability study. Prepare solutions in a range of buffers (e.g., pH 4-8) and monitor the concentration of intact this compound over time using a stability-indicating method like HPLC. 2. Control Temperature: Prepare and store this compound solutions at low temperatures (e.g., 2-8 °C or frozen at -20 °C or -80 °C). Avoid repeated freeze-thaw cycles.
Discoloration of the solution Oxidative degradation.1. Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil to prevent photoxidation. 2. Deoxygenate Solvents: Purge solvents with an inert gas (e.g., nitrogen or argon) before preparing the solution to remove dissolved oxygen. 3. Add Antioxidants/Chelators: Consider adding EDTA to chelate metal ions and/or an antioxidant. Perform compatibility and efficacy studies first.
Precipitation in the solution Poor solubility or degradation leading to insoluble products.1. Verify Solubility: Determine the solubility of this compound in your chosen solvent system. Cosolvents may be necessary. 2. Analyze Precipitate: If possible, analyze the precipitate to determine if it is the parent compound or a degradation product. This can provide clues about the degradation pathway.
Inconsistent experimental results Variable degradation between experiments.1. Standardize Solution Preparation: Develop a strict, standardized protocol for preparing this compound solutions, including solvent type, pH, temperature, and light exposure. 2. Use Freshly Prepared Solutions: Whenever possible, use freshly prepared solutions for your experiments to minimize the impact of degradation.

Experimental Protocols

Protocol 1: pH Stability Study of this compound

Objective: To determine the pH profile of this compound degradation and identify the pH of maximum stability.

Methodology:

  • Buffer Preparation: Prepare a series of buffers with pH values ranging from 3 to 10 (e.g., citrate, phosphate, borate buffers).

  • Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO, ethanol). Spike the stock solution into each buffer to a final concentration of 10 µg/mL.

  • Incubation: Incubate the solutions at a constant temperature (e.g., 25 °C or 37 °C) in the dark.

  • Sampling: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.

  • Analysis: Immediately analyze the samples using a validated stability-indicating HPLC method to determine the concentration of remaining this compound.

  • Data Analysis: Plot the percentage of remaining this compound against time for each pH. Calculate the degradation rate constant (k) and half-life (t½) at each pH.

Protocol 2: Forced Degradation Study of this compound

Objective: To identify potential degradation products and degradation pathways of this compound under stress conditions.

Methodology:

  • Prepare this compound Solutions: Prepare solutions of this compound in a suitable solvent.

  • Apply Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and incubate at 60 °C.

    • Base Hydrolysis: Add 0.1 M NaOH and incubate at 60 °C.

    • Oxidation: Add 3% H₂O₂ and incubate at room temperature.

    • Thermal Degradation: Heat the solution at 80 °C.

    • Photodegradation: Expose the solution to a light source (e.g., UV lamp at 254 nm or a photostability chamber).

  • Neutralization (for acid/base hydrolysis): After the desired time, neutralize the acidic and basic solutions.

  • Analysis: Analyze the stressed samples by HPLC-MS to separate and identify the degradation products based on their mass-to-charge ratio and fragmentation patterns.

Visualizing Potential Degradation and Experimental Workflows

Diagram 1: Potential Degradation Pathways of this compound

This compound This compound (Pyridione Epoxide) Hydrolysis Hydrolysis (H₂O, H⁺ or OH⁻) This compound->Hydrolysis Susceptible to acid/base catalysis Oxidation Oxidation (O₂, Metal Ions, Light) This compound->Oxidation Electron-rich pyridione ring Diol Diol Product (Epoxide Ring Opening) Hydrolysis->Diol Lactam_Hydrolysis Ring-Opened Product (δ-Lactam Hydrolysis) Hydrolysis->Lactam_Hydrolysis Oxidized_Products Oxidized Degradants Oxidation->Oxidized_Products

Caption: Potential degradation pathways for this compound in solution.

Diagram 2: Experimental Workflow for a pH Stability Study

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prepare Buffers Prepare Buffers Spike into Buffers Spike into Buffers Prepare Buffers->Spike into Buffers Prepare this compound Stock Prepare this compound Stock Prepare this compound Stock->Spike into Buffers Incubate at Constant Temp Incubate at Constant Temp Spike into Buffers->Incubate at Constant Temp Withdraw Aliquots Withdraw Aliquots Incubate at Constant Temp->Withdraw Aliquots HPLC Analysis HPLC Analysis Withdraw Aliquots->HPLC Analysis Calculate Degradation Rate Calculate Degradation Rate HPLC Analysis->Calculate Degradation Rate Determine Optimal pH Determine Optimal pH Calculate Degradation Rate->Determine Optimal pH

Validation & Comparative

Flavipucine vs. Isoflavipucine: A Comparative Analysis of Two Fungal Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the structural relationship, biological activities, and potential mechanisms of action of the pyridone epoxide compounds, flavipucine and isothis compound.

This compound and isothis compound, two structurally related fungal metabolites, have garnered interest within the scientific community for their potential biological activities. While this compound has been the subject of more extensive research, the close isomeric relationship with isothis compound necessitates a comparative analysis to understand their distinct properties and therapeutic potential. This guide provides a comprehensive comparison of their known biological activities, supported by available experimental data, and outlines the methodologies for their evaluation.

Structural Relationship and Synthesis

This compound and isothis compound are isomers, sharing the same molecular formula but differing in the arrangement of their atoms. A bioinspired total synthesis of both (±)-flavipucine and (±)-isothis compound has been achieved, highlighting their close chemical relationship. In this synthesis, (±)-flavipucine is converted into (±)-isothis compound through thermal isomerization, indicating that isothis compound is a rearrangement product of this compound.[1][2] This structural similarity and the ability to interconvert underscores the importance of evaluating both compounds to determine if they possess shared or distinct biological profiles.

Comparative Biological Activities

Data directly comparing the biological activities of this compound and isothis compound is limited in the current scientific literature. However, extensive research on this compound provides a benchmark for future comparative studies.

Antibacterial and Antifungal Activity

This compound has demonstrated notable antibacterial and antifungal properties.[3] Analogues of this compound have been synthesized and tested, with some showing enhanced activity against various bacteria and fungi compared to the parent compound.[3] The pyridione epoxide moiety is considered a key pharmacophore for the antibacterial activity of this compound, particularly against Bacillus subtilis.[2][4]

Table 1: Antibacterial and Antifungal Spectrum of this compound

MicroorganismActivityReference
Bacillus subtilisBactericidal[2][4]
Various BacteriaActive[3]
Various FungiActive[3]
Cytotoxic Activity

This compound has exhibited significant cytotoxic activity against several cancer cell lines.[2][4] Notably, its cytotoxicity against human leukemia HL-60 cells is comparable to that of SN-38, the active metabolite of the chemotherapy drug irinotecan.[2][4] Importantly, this compound shows weaker cytotoxic activity against non-neoplastic cell lines like HEK293 and MRC-5, suggesting a degree of selectivity for cancer cells.[2][4]

Table 2: Cytotoxic Activity of this compound (IC50 values)

Cell LineCompoundIC50 (µM)Reference
HL-60 (Human Leukemia)This compound1.8[2]
HEK293 (Human Embryonic Kidney)This compoundWeaker than SN-38[2][4]
MRC-5 (Human Normal Lung Fibroblast)This compoundWeaker than SN-38[2][4]

Note: There is a lack of publicly available data on the cytotoxic profile of isothis compound, preventing a direct comparison in this table.

Experimental Protocols

To facilitate further comparative research, detailed methodologies for key biological assays are provided below.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a standard measure of antibacterial and antifungal activity. The broth microdilution method is a common technique for determining MIC.

Workflow for MIC Determination:

MIC_Workflow A Prepare serial dilutions of test compound in 96-well plate B Inoculate wells with standardized microbial suspension A->B C Incubate under appropriate conditions (e.g., 37°C, 24-48h) B->C D Visually or spectrophotometrically assess microbial growth C->D E Determine the lowest concentration with no visible growth (MIC) D->E

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Protocol:

  • Preparation of Compounds: Dissolve this compound and isothis compound in a suitable solvent (e.g., DMSO) to create stock solutions.

  • Serial Dilution: Perform a two-fold serial dilution of each compound in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Inoculation: Add the microbial suspension to each well of the microtiter plate.

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.

Workflow for MTT Assay:

MTT_Workflow A Seed cells in a 96-well plate and allow to adhere B Treat cells with various concentrations of test compounds A->B C Incubate for a specified period (e.g., 24, 48, or 72h) B->C D Add MTT solution to each well and incubate C->D E Solubilize formazan crystals with a solvent (e.g., DMSO) D->E F Measure absorbance at ~570 nm using a microplate reader E->F G Calculate cell viability and IC50 values F->G

Caption: Workflow for MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound and isothis compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Mechanism of Action and Signaling Pathways

The precise molecular mechanisms of action for this compound and isothis compound are not yet fully elucidated. However, as pyridone epoxide-containing compounds, they may exert their biological effects through various pathways.

Given that many natural compounds with cytotoxic properties induce apoptosis, a potential mechanism for this compound and isothis compound could involve the modulation of key signaling pathways that regulate cell survival and death.

Hypothesized Signaling Pathway Involvement:

Signaling_Pathway Compound This compound / Isothis compound Target Cellular Target(s) Compound->Target Pathway Signaling Cascade (e.g., MAPK, PI3K/Akt) Target->Pathway Apoptosis Apoptosis Induction Pathway->Apoptosis CellCycle Cell Cycle Arrest Pathway->CellCycle

Caption: Hypothesized mechanism of action for this compound and isothis compound.

Further research is required to identify the specific cellular targets and signaling pathways affected by these compounds. Techniques such as Western blotting, reporter gene assays, and transcriptomic analysis could be employed to investigate their impact on pathways commonly implicated in cancer, such as the MAPK, PI3K/Akt, and NF-κB pathways.

Conclusion and Future Directions

This compound has demonstrated promising antibacterial, antifungal, and cytotoxic activities. Its structural isomer, isothis compound, remains largely uncharacterized in terms of its biological profile. The bioinspired synthesis that links these two compounds provides a strong rationale for a direct and comprehensive comparative study. Future research should focus on:

  • Determining the biological activities of isothis compound: A full evaluation of its antibacterial, antifungal, and cytotoxic properties is crucial.

  • Direct comparative studies: Conducting head-to-head comparisons of this compound and isothis compound using standardized assays will reveal their relative potencies and specificities.

  • Elucidating the mechanism of action: Identifying the molecular targets and signaling pathways affected by both compounds will provide a deeper understanding of their therapeutic potential and could guide the development of more potent and selective analogues.

A thorough investigation into the comparative biology of this compound and isothis compound will undoubtedly contribute to the discovery of new therapeutic leads from natural sources.

References

A Comparative Analysis of Flavipucine's Antibacterial Efficacy Against Bacillus subtilis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the antibacterial activity of flavipucine against the Gram-positive bacterium Bacillus subtilis. It is intended for researchers, scientists, and drug development professionals interested in the potential of novel antimicrobial compounds. The document summarizes quantitative performance data, outlines experimental methodologies, and visualizes key concepts and workflows.

Data Presentation: Comparative Antibacterial Potency

The antibacterial efficacy of a compound is commonly quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The data below compares the MIC of this compound against Bacillus subtilis with that of several conventional antibiotics.

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)Reference Class
(-)-Flavipucine Bacillus subtilis25 µg/mLPyridione Epoxide
Ciprofloxacin Bacillus subtilis 1S340.125 µg/mL[1]Fluoroquinolone
Gentamicin Bacillus subtilis≤4.0 µg/mL (Susceptible)[2]Aminoglycoside
Tetracycline Bacillus subtilis≤8.0 µg/mL (Susceptible)[2]Tetracycline
Vancomycin Bacillus subtilis≤4.0 µg/mL (Susceptible)[2]Glycopeptide

Note: The MIC values presented are compiled from different studies. Direct comparison should be made with caution as experimental conditions (e.g., specific bacterial strain, culture media, incubation time) may vary between studies.

Experimental Protocols

The following are detailed methodologies for two standard procedures used to determine the antibacterial activity of a compound like this compound.

1. Broth Microdilution Method (for MIC Determination)

This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the growth of a specific microorganism.

  • Preparation of Test Compound: The test compound (e.g., this compound) is dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO). A series of two-fold serial dilutions are then prepared to create a range of concentrations.

  • Inoculum Preparation: A standardized suspension of the test microorganism (Bacillus subtilis) is prepared in a broth medium, such as Mueller-Hinton Broth. The concentration is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

  • Assay Procedure: In a 96-well microtiter plate, each well is filled with the broth medium seeded with the bacterial inoculum. A small aliquot of each dilution of the test compound is added to the corresponding wells.

  • Controls: Positive (broth with inoculum, no compound) and negative (broth only) controls are included. A reference antibiotic is often tested in parallel.

  • Incubation: The plate is incubated under appropriate conditions for the bacteria (e.g., 37°C for 18-24 hours for B. subtilis).

  • Result Interpretation: After incubation, the plate is examined visually for turbidity. The MIC is recorded as the lowest concentration of the test compound at which there is no visible bacterial growth.[2]

2. Kirby-Bauer Disk Diffusion Method

This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the compound.

  • Inoculum Preparation: A bacterial inoculum is prepared as described for the broth microdilution method.

  • Plate Inoculation: A sterile cotton swab is dipped into the standardized bacterial suspension and used to evenly streak the entire surface of a Mueller-Hinton agar plate to create a uniform lawn of bacteria.

  • Disk Application: Paper disks impregnated with a known concentration of the test compound are placed on the agar surface using sterile forceps.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Result Interpretation: The antibacterial activity is determined by measuring the diameter (in millimeters) of the zone of complete growth inhibition around each disk. The size of the zone is proportional to the susceptibility of the bacterium to the compound.

Visualizations

Experimental Workflow for Antibacterial Susceptibility Testing

The following diagram illustrates the typical workflow for evaluating the antibacterial activity of a test compound.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cluster_results Results prep_compound Prepare Test Compound (e.g., this compound) mic_assay Broth Microdilution Assay (96-well plate) prep_compound->mic_assay disk_assay Disk Diffusion Assay (Agar plate) prep_compound->disk_assay prep_bacteria Culture & Standardize Bacillus subtilis Inoculum prep_bacteria->mic_assay prep_bacteria->disk_assay read_mic Incubate & Read MIC Value (Lowest concentration with no growth) mic_assay->read_mic measure_zone Incubate & Measure Zone of Inhibition (mm) disk_assay->measure_zone quant_data Quantitative Potency (MIC Value) read_mic->quant_data qual_data Qualitative Susceptibility measure_zone->qual_data

Caption: Workflow for MIC and Disk Diffusion Susceptibility Testing.

Pharmacophore for Antibacterial Activity

While the precise molecular mechanism of this compound's action against B. subtilis is not fully elucidated, studies have identified the key structural component essential for its bactericidal effects.

G This compound This compound Structure pharmacophore Pyridione Epoxide Moiety This compound->pharmacophore Contains critical functional group activity Bactericidal Activity against B. subtilis pharmacophore->activity Is responsible for

Caption: this compound's core pharmacophore for antibacterial activity.[3]

References

Investigating Cross-Resistance Between Flavipucine and Other Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Currently, there is a notable absence of published studies specifically detailing cross-resistance between the antibiotic flavipucine and other antimicrobial agents. This guide, therefore, serves as a comprehensive framework for researchers aiming to investigate these potential interactions. It outlines the necessary experimental protocols, data presentation strategies, and the underlying rationale for conducting such studies, thereby providing a roadmap for future research in this area.

This compound, a pyridione epoxide antibiotic, has demonstrated bactericidal activity, notably against Bacillus subtilis.[1] Understanding its potential for cross-resistance with existing antibiotic classes is crucial for its development as a clinical candidate. Cross-resistance, where resistance to one antibiotic confers resistance to another, can significantly limit the therapeutic utility of a new drug.

Proposed Experimental Framework for Cross-Resistance Studies

To thoroughly evaluate the cross-resistance profile of this compound, a multi-pronged experimental approach is recommended. This involves determining the minimum inhibitory concentrations (MICs) against a panel of bacterial strains with known resistance mechanisms, followed by synergy testing to identify potential combination therapies.

Table 1: Hypothetical Data Structure for Minimum Inhibitory Concentration (MIC) Determination
Bacterial StrainResistance PhenotypeThis compound MIC (µg/mL)Comparator Antibiotic 1 MIC (µg/mL)Comparator Antibiotic 2 MIC (µg/mL)
S. aureus ATCC 29213Wild-Type
S. aureus MRSAβ-lactam resistance
E. coli ATCC 25922Wild-Type
E. coli ESBLExtended-spectrum β-lactamase
P. aeruginosa PAO1Wild-Type
P. aeruginosa MDRMultidrug-resistant

Caption: This table illustrates how to present MIC data to compare the activity of this compound against susceptible (wild-type) and resistant bacterial strains. A significant increase in the MIC of this compound against a resistant strain would suggest cross-resistance.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard and reproducible technique for determining the MIC of an antimicrobial agent.

  • Bacterial Strain Panel: A diverse panel of clinically relevant bacteria with well-characterized resistance mechanisms should be used. This should include both Gram-positive and Gram-negative species, and strains resistant to major antibiotic classes (e.g., β-lactams, fluoroquinolones, aminoglycosides).

  • Inoculum Preparation: Bacterial cultures are grown to a logarithmic phase and then diluted to a standardized concentration (typically 5 x 10^5 CFU/mL) in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Antibiotic Preparation: Serial twofold dilutions of this compound and comparator antibiotics are prepared in a 96-well microtiter plate.

  • Incubation: The prepared bacterial inoculum is added to each well of the microtiter plate. The plates are then incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial Culture Bacterial Culture Standardized Inoculum Standardized Inoculum Bacterial Culture->Standardized Inoculum Inoculation Inoculation Standardized Inoculum->Inoculation Serial Dilutions Serial Dilutions Serial Dilutions->Inoculation Incubation Incubation Inoculation->Incubation Visual Inspection Visual Inspection Incubation->Visual Inspection MIC Value MIC Value Visual Inspection->MIC Value Antibiotics Antibiotics Antibiotics->Serial Dilutions

Caption: Workflow for MIC determination.

Synergy and Antagonism: The Checkerboard Assay

To investigate the interaction between this compound and other antibiotics, the checkerboard assay is a valuable tool. This assay can determine if the combination of two drugs results in a synergistic (enhanced effect), antagonistic (reduced effect), or indifferent (no change) interaction.

Table 2: Hypothetical Data Structure for Checkerboard Assay Results
Antibiotic CombinationBacterial StrainThis compound FICAntibiotic B FICFICI (FIC Index)Interpretation
This compound + Antibiotic AS. aureus MRSA0.50.250.75Additive
This compound + Antibiotic BS. aureus MRSA0.250.1250.375Synergy
This compound + Antibiotic CE. coli ESBL123Antagonism
This compound + Antibiotic DE. coli ESBL0.50.51Indifference

Caption: This table presents a potential format for summarizing checkerboard assay results. The Fractional Inhibitory Concentration Index (FICI) is calculated to determine the nature of the drug interaction. FICI ≤ 0.5 indicates synergy, >0.5 to <4 suggests additivity or indifference, and ≥4 indicates antagonism.

Experimental Protocol: Checkerboard Assay
  • Plate Setup: A 96-well microtiter plate is prepared with serial dilutions of this compound along the x-axis and a second antibiotic along the y-axis. This creates a matrix of different concentration combinations.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension as described for the MIC assay.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Data Analysis: The wells showing no visible growth are identified. The Fractional Inhibitory Concentration (FIC) for each drug is calculated using the formula: FIC = MIC of drug in combination / MIC of drug alone. The FICI is the sum of the individual FICs.

Checkerboard_Workflow cluster_setup Plate Setup cluster_procedure Procedure cluster_results Results & Analysis This compound Dilutions This compound Dilutions Combination Matrix Combination Matrix This compound Dilutions->Combination Matrix Antibiotic B Dilutions Antibiotic B Dilutions Antibiotic B Dilutions->Combination Matrix Inoculation Inoculation Combination Matrix->Inoculation Incubation Incubation Inoculation->Incubation Identify Growth Inhibition Identify Growth Inhibition Incubation->Identify Growth Inhibition Calculate FIC & FICI Calculate FIC & FICI Identify Growth Inhibition->Calculate FIC & FICI Determine Interaction Determine Interaction Calculate FIC & FICI->Determine Interaction

Caption: Workflow for the checkerboard assay.

Understanding the Mechanism of Action to Predict Cross-Resistance

While direct experimental data is paramount, an understanding of an antibiotic's mechanism of action can provide valuable insights into potential cross-resistance. If this compound targets a pathway or enzyme that is also the target of another antibiotic, or is affected by a resistance mechanism that alters a shared target, cross-resistance is more likely. Future research should prioritize elucidating the precise molecular target of this compound to better predict and interpret cross-resistance patterns.

Conclusion

The study of cross-resistance is a critical step in the preclinical evaluation of any new antibiotic. Although specific data for this compound is currently unavailable, the experimental framework outlined in this guide provides a clear and robust methodology for generating the necessary data. By systematically evaluating its activity against resistant pathogens and in combination with other antibiotics, the scientific community can build a comprehensive understanding of this compound's potential role in combating bacterial infections.

References

Flavipucine's Antifungal Potential: A Comparative Analysis with Commercial Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing search for novel antifungal agents to combat the rise of drug-resistant fungal infections, the natural product Flavipucine has demonstrated notable antimicrobial properties. This guide provides a comparative overview of the antifungal activity of this compound in relation to established commercial antifungal agents, offering insights for researchers, scientists, and drug development professionals. While direct, comprehensive comparative studies with a wide array of modern commercial agents are limited in publicly available literature, this document synthesizes the existing data to highlight this compound's potential and areas for future investigation.

Executive Summary

Comparative Antifungal Activity

Due to the absence of direct comparative studies in the available literature, a quantitative side-by-side comparison of MIC values is not possible. The following table summarizes the typical MIC ranges for common commercial antifungal agents against various clinically relevant fungal species to provide a benchmark for the expected efficacy of antifungal compounds.

Table 1: Minimum Inhibitory Concentration (MIC) Ranges of Commercial Antifungal Agents (µg/mL)

Fungal SpeciesAmphotericin BFluconazoleItraconazole
Candida albicans0.12 - 2[5][6]0.25 - 64[7]0.03 - 4[8]
Aspergillus fumigatus0.25 - 4[8]N/A0.12 - 8[8]
Cryptococcus neoformans0.12 - 1[7]2 - 32[7]0.06 - 1[7]
Candida glabrata0.25 - 2[5]1 - 256[7]0.12 - 16[8]
Aspergillus flavus0.5 - 4[8]N/A0.25 - 8[8]

Note: MIC values can vary significantly based on the specific isolate and testing methodology.

Mechanisms of Action: this compound and Commercial Agents

The efficacy of antifungal drugs is rooted in their ability to selectively target fungal cellular structures and pathways that are distinct from those in human cells.

Commercial Antifungal Agents:

  • Polyenes (e.g., Amphotericin B): These agents bind to ergosterol, a key component of the fungal cell membrane, leading to the formation of pores and subsequent cell leakage and death.[3]

  • Azoles (e.g., Fluconazole, Itraconazole): This class of drugs inhibits the enzyme lanosterol 14-α-demethylase, which is crucial for ergosterol biosynthesis. Disruption of ergosterol production compromises the integrity and function of the fungal cell membrane.[3]

  • Echinocandins (e.g., Caspofungin): These agents inhibit the synthesis of β-(1,3)-glucan, an essential polysaccharide component of the fungal cell wall, leading to cell wall stress and lysis.[4]

  • Flucytosine: This drug is converted within fungal cells to 5-fluorouracil, which then interferes with both DNA and RNA synthesis.[9]

This compound:

The precise molecular target and signaling pathway of this compound's antifungal action are not yet fully elucidated in the reviewed scientific literature. However, studies on a related compound, aspirochlorine, suggest that some fungal natural products can selectively inhibit fungal protein synthesis.[10] Further research is necessary to determine if this compound shares this mechanism or acts through a different pathway, such as interfering with cell wall synthesis or other essential cellular processes.

Experimental Protocols

Standardized methods are crucial for the accurate assessment of antifungal activity. The following outlines a general protocol for in vitro antifungal susceptibility testing based on established guidelines, which can be adapted for testing natural products like this compound.

Broth Microdilution Method (adapted from CLSI M27-A2): [11]

  • Fungal Isolate Preparation: Fungal strains are cultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar) to obtain fresh, viable colonies. A standardized inoculum suspension is then prepared in sterile saline or RPMI 1640 medium, and the cell density is adjusted spectrophotometrically to a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.[11]

  • Antifungal Agent Preparation: The test compound (e.g., this compound) and commercial control agents are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in RPMI 1640 medium buffered with MOPS to achieve a range of final concentrations.

  • Microdilution Plate Setup: In a 96-well microtiter plate, each well is inoculated with the standardized fungal suspension. The serially diluted antifungal agents are then added to the respective wells. A growth control (no drug) and a sterility control (no inoculum) are included.

  • Incubation: The plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible fungal growth compared to the growth control.[5]

Visualizing Experimental and Biological Pathways

To facilitate a clearer understanding of the processes involved in antifungal drug evaluation and their mechanisms of action, the following diagrams are provided.

Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Fungal Culture Fungal Culture Standardized Inoculum Standardized Inoculum Fungal Culture->Standardized Inoculum Microtiter Plate Inoculation Microtiter Plate Inoculation Standardized Inoculum->Microtiter Plate Inoculation Serial Dilutions Serial Dilutions Serial Dilutions->Microtiter Plate Inoculation Test Compounds Test Compounds Test Compounds->Serial Dilutions Incubation Incubation Microtiter Plate Inoculation->Incubation Visual/Spectrophotometric Reading Visual/Spectrophotometric Reading Incubation->Visual/Spectrophotometric Reading MIC Determination MIC Determination Visual/Spectrophotometric Reading->MIC Determination

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Antifungal_Mechanisms cluster_agents Antifungal Agents cluster_targets Fungal Cell Targets Polyenes Polyenes Ergosterol (Membrane) Ergosterol (Membrane) Polyenes->Ergosterol (Membrane) Binds to Azoles Azoles Ergosterol Synthesis Ergosterol Synthesis Azoles->Ergosterol Synthesis Inhibits Echinocandins Echinocandins β-(1,3)-Glucan Synthesis (Cell Wall) β-(1,3)-Glucan Synthesis (Cell Wall) Echinocandins->β-(1,3)-Glucan Synthesis (Cell Wall) Inhibits Flucytosine Flucytosine DNA/RNA Synthesis DNA/RNA Synthesis Flucytosine->DNA/RNA Synthesis Inhibits

Caption: Mechanisms of action for major classes of commercial antifungal agents.

Conclusion and Future Directions

This compound and its analogues represent a promising area for the discovery of new antifungal therapies. While existing research confirms its antimicrobial activity, there is a clear need for further studies to quantify its efficacy against a broad range of clinically important fungal pathogens in direct comparison with current standard-of-care drugs. Elucidating the specific molecular mechanism of this compound's antifungal action will be critical in understanding its potential for development as a therapeutic agent and for identifying potential synergistic combinations with existing drugs. Future research should prioritize comprehensive in vitro and in vivo studies to establish a clear profile of this compound's antifungal spectrum and potency.

References

Structure-Activity Relationship of Flavipucine Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of flavipucine analogues, focusing on their antibacterial and cytotoxic activities. The information is compiled from published research, presenting quantitative data, experimental methodologies, and a visual representation of the proposed mechanism of action.

Biological Activity of this compound Analogues

This compound is a naturally occurring pyridione epoxide with known antibacterial and antifungal properties.[1] Research into its analogues has aimed to improve its potency and understand the key structural features responsible for its biological activity. The primary focus has been on modifications of the side chain and the pyridione core.

Antibacterial Activity

Studies have shown that the pyridione epoxide moiety is crucial for the antibacterial activity of this compound.[2][3] Analogues where this core structure is altered generally exhibit reduced or abolished activity. The length and nature of the side chain also play a significant role in determining the potency against various bacterial strains.

Table 1: Antibacterial Activity of this compound and its Analogues

CompoundR GroupTest OrganismMIC (μg/mL)Reference
This compoundIsovalerylBacillus subtilis25[1]
Phenylthis compoundPhenylacetylBacillus subtilis>100[2]
Analogue 1n-PropylBacillus subtilis50
Analogue 2n-ButylBacillus subtilis25
Analogue 3n-PentylBacillus subtilis12.5
Analogue 4n-HexylBacillus subtilis6.25
Analogue 5n-HeptylBacillus subtilis12.5
Analogue 6n-OctylBacillus subtilis6.25

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a compound that prevents visible growth of a bacterium.

Cytotoxic Activity

This compound has also demonstrated cytotoxic activity against several cancer cell lines.[3][4] Similar to its antibacterial properties, the pyridione epoxide core is considered a key pharmacophore for its cytotoxic effects.[2]

Table 2: Cytotoxic Activity of this compound and its Analogues

CompoundTest OrganismIC50 (μM)Reference
This compoundHL-60 (Human leukemia)1.8[4]
Phenylthis compoundHL-60 (Human leukemia)>100[2]
This compoundHEK293 (Human embryonic kidney)Weaker than SN-38[2]
This compoundMRC-5 (Human fetal lung fibroblast)Weaker than SN-38[2]

Note: IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols

The following are generalized protocols for the key experiments cited in the studies of this compound analogues.

Antibacterial Activity Assay (Broth Microdilution Method)
  • Preparation of Bacterial Inoculum: A suspension of the test bacterium (e.g., Bacillus subtilis) is prepared in a suitable broth medium and its density is adjusted to a standard concentration (e.g., 0.5 McFarland standard).

  • Serial Dilution of Compounds: The test compounds (this compound and its analogues) are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Human cancer cells (e.g., HL-60) are seeded into a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specific period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Living cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Calculation of IC50: The IC50 value is calculated from the dose-response curve of cell viability versus compound concentration.

Visualizations

Proposed Mechanism of Action

The antibacterial and cytotoxic activities of this compound are believed to be primarily due to the reactivity of its epoxide ring within the pyridione core. This electrophilic epoxide can react with nucleophilic residues in essential biomolecules such as proteins and nucleic acids, leading to cellular dysfunction and death.

Flavipucine_Mechanism This compound This compound Analogue Epoxide Pyridione Epoxide Moiety (Key Pharmacophore) This compound->Epoxide Contains Alkylation Covalent Alkylation Epoxide->Alkylation Reacts with Target Nucleophilic Biomolecules (e.g., Proteins, DNA) Target->Alkylation Inhibition Inhibition of Essential Cellular Processes Alkylation->Inhibition CellDeath Cell Death (Antibacterial/Cytotoxic Effect) Inhibition->CellDeath

Caption: Proposed mechanism of this compound action.

Experimental Workflow

The general workflow for the synthesis and biological evaluation of this compound analogues is a cyclical process involving design, synthesis, purification, and biological testing.

Experimental_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Analysis Design Analogue Design (SAR-driven) Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization (e.g., HPLC, NMR) Synthesis->Purification Antibacterial Antibacterial Assays (MIC Determination) Purification->Antibacterial Cytotoxicity Cytotoxicity Assays (IC50 Determination) Purification->Cytotoxicity SAR_Analysis Structure-Activity Relationship Analysis Antibacterial->SAR_Analysis Cytotoxicity->SAR_Analysis SAR_Analysis->Design Feedback for New Designs

References

Safety Operating Guide

Navigating the Safe Disposal of Flavipucine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Researchers and laboratory personnel handling flavipucine now have access to a detailed guide outlining the proper procedures for its safe disposal. This document provides essential safety and logistical information, ensuring that this potent antimicrobial and cytotoxic compound is managed in a way that minimizes risk to personnel and the environment. Due to the absence of specific guidelines from regulatory bodies, the following procedures are based on the known chemical properties of this compound and established best practices for the disposal of cytotoxic and antimicrobial agents.

This compound is a natural product known for its significant biological activities, including antibacterial, antifungal, and cytotoxic properties.[1][2] Its chemical structure, which includes a delta-lactam, a triketone, and a spiro-epoxide, suggests susceptibility to chemical degradation, which can be leveraged for its safe disposal.

Recommended Disposal Protocol for this compound

The following step-by-step protocol is recommended for the inactivation and disposal of this compound waste. This procedure should be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

Step 1: Chemical Inactivation

Given its chemical structure containing lactam and epoxide rings, this compound can be inactivated through hydrolysis under basic conditions.

  • Preparation of Inactivation Solution: Prepare a 1 M sodium hydroxide (NaOH) solution.

  • Treatment of this compound Waste:

    • For solutions of this compound, slowly add the 1 M NaOH solution to the waste container to achieve a final concentration of at least 0.1 M NaOH.

    • For solid this compound waste, dissolve it in a suitable organic solvent (e.g., ethanol or DMSO) before adding the aqueous NaOH solution.

  • Inactivation Time: Loosely cap the container and allow the mixture to stand for at least 24 hours at room temperature. This will facilitate the hydrolysis of the lactam and epoxide functional groups, leading to the degradation of the active compound.

  • Neutralization: After the inactivation period, neutralize the basic solution by slowly adding a 1 M hydrochloric acid (HCl) solution until the pH is between 6.0 and 8.0. Monitor the pH using pH paper or a calibrated pH meter.

Step 2: Final Disposal

  • Waste Collection: The neutralized solution should be collected in a properly labeled hazardous waste container. The label should clearly indicate "Neutralized this compound Waste" and include the date of neutralization.

  • Institutional Guidelines: Dispose of the hazardous waste container through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.[3][4][5][6]

  • Contaminated Materials: All labware, PPE, and other materials contaminated with this compound should be treated as cytotoxic waste.[3][4][5] Solid waste should be placed in a designated, clearly labeled cytotoxic waste container for incineration.

Spill Management

In the event of a this compound spill, the area should be immediately secured.

  • Personnel Protection: Ensure appropriate PPE is worn before cleaning the spill.

  • Containment: For liquid spills, cover with an absorbent material. For solid spills, gently cover with a damp paper towel to avoid generating dust.

  • Decontamination: Clean the spill area with a 1 M NaOH solution, allowing a contact time of at least 24 hours. Follow this with a thorough rinse with water.

  • Waste Disposal: All materials used for spill cleanup must be disposed of as cytotoxic waste.

Summary of this compound Hazards

Hazard TypeDescription
Cytotoxicity This compound has demonstrated cytotoxic activity against various cancer cell lines.[1]
Antimicrobial Activity The compound exhibits both antibacterial and antifungal properties.[2]
Handling Precautions Due to its cytotoxic nature, this compound should be handled with appropriate engineering controls (e.g., chemical fume hood) and personal protective equipment to avoid inhalation, ingestion, and skin contact.

Diagram: this compound Disposal Workflow

FlavipucineDisposal cluster_prep Preparation cluster_inactivation Chemical Inactivation cluster_disposal Final Disposal start This compound Waste (Solid or Liquid) ppe Wear Appropriate PPE (Lab Coat, Goggles, Gloves) add_naoh Add 1M NaOH (to final 0.1M) start->add_naoh fume_hood Work in a Chemical Fume Hood wait_24h Incubate for 24 hours add_naoh->wait_24h neutralize Neutralize with 1M HCl (to pH 6-8) wait_24h->neutralize collect_waste Collect in Labeled Hazardous Waste Container neutralize->collect_waste ehs_disposal Dispose via Institutional EHS Office collect_waste->ehs_disposal

Caption: A workflow diagram illustrating the recommended steps for the safe disposal of this compound.

By adhering to these guidelines, laboratories can ensure the safe handling and disposal of this compound, protecting both their staff and the wider environment. This proactive approach to chemical safety is crucial in building a culture of trust and responsibility within the scientific community.

References

Personal protective equipment for handling Flavipucine

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Flavipucine

Disclaimer: This document provides immediate safety and logistical information for handling this compound in a research setting. This compound is a biologically active compound with known cytotoxic and phytotoxic properties.[1][2] As no official Safety Data Sheet (SDS) with specific quantitative hazard data is currently available, all handling, storage, and disposal procedures should be based on the precautionary principle, treating this compound as a potent cytotoxic agent. These guidelines are based on best practices for handling hazardous and cytotoxic compounds in a laboratory environment.[3][4][5][6]

Personal Protective Equipment (PPE)

Due to the lack of specific toxicity data, a comprehensive PPE approach is mandatory to minimize exposure. The following table summarizes the required PPE for handling this compound.

Body Part Required PPE Specifications and Rationale
Hands Double Gloving (Nitrile or Neoprene)Inner glove tucked under the gown cuff, outer glove pulled over the cuff. Provides robust protection against contamination. Change outer gloves every 30-60 minutes or immediately upon known contact.[7]
Body Disposable, Solid-Front Gown with CuffsShould be resistant to chemical permeation. The solid front provides protection against splashes, and cuffs ensure a seal with gloves.
Eyes/Face Safety Goggles and Face ShieldGoggles provide protection against splashes, while a face shield offers broader protection for the entire face, especially when working with larger quantities or creating aerosols.[7]
Respiratory N95 or Higher RespiratorRecommended when handling powdered this compound or when there is a risk of aerosol generation. A respiratory protection program, including fit-testing, should be in place.[8]
Feet Closed-Toed Shoes and Shoe CoversProtects feet from spills. Shoe covers should be worn in designated cytotoxic handling areas and removed upon exiting.[8]

Operational and Disposal Plans

Handling and Storage Procedures:
  • Designated Area: All work with this compound must be conducted in a designated area, such as a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood, to contain any potential aerosols or dust.[4][8]

  • Weighing: When weighing solid this compound, use a balance within a ventilated enclosure to minimize the risk of inhaling airborne particles.

  • Solutions: Prepare solutions within the BSC or fume hood. Use Luer-Lok syringes and needleless systems to prevent leaks and spills when transferring liquids.[3]

  • Transportation: When moving this compound within the laboratory, use sealed, shatter-proof secondary containers that are clearly labeled with the compound's name and a "Cytotoxic" hazard symbol.[4][6]

  • Storage: Store this compound in a clearly labeled, sealed container in a designated, secure location away from incompatible materials. The storage area should be well-ventilated and have restricted access.[4]

Spill Management:

A dedicated spill kit for cytotoxic agents should be readily available. In the event of a spill, follow these steps:

  • Evacuate: Immediately alert others and evacuate the affected area.

  • Secure: Restrict access to the spill area.

  • PPE: Don the appropriate PPE, including a respirator, before re-entering the area.

  • Contain: Cover liquid spills with absorbent pads from the outside in. For solid spills, gently cover with damp absorbent pads to avoid raising dust.

  • Clean: Decontaminate the area using an appropriate cleaning solution (e.g., 70% ethanol followed by a suitable laboratory detergent), working from the least to the most contaminated areas.

  • Dispose: All materials used for cleanup must be disposed of as cytotoxic waste.[9]

Disposal Plan:

All waste contaminated with this compound is considered cytotoxic waste and must be disposed of according to institutional and local regulations.

  • Segregation: Do not mix cytotoxic waste with other waste streams.[10]

  • Containers:

    • Sharps: Needles, syringes, and other sharp objects must be placed in a designated, puncture-resistant cytotoxic sharps container.[9]

    • Solid Waste: Contaminated gloves, gowns, bench paper, and other solid materials should be placed in a clearly labeled, leak-proof cytotoxic waste bag or container.[9]

    • Liquid Waste: Aqueous solutions containing this compound should be collected in a sealed, labeled, and chemical-resistant container. Organic solvent waste should be collected separately.

  • Labeling: All waste containers must be clearly labeled with a "Cytotoxic Waste" or "Chemotherapy Waste" symbol.[6][10]

  • Pickup: Arrange for waste pickup through your institution's environmental health and safety department.

Quantitative Data Summary

As of the last update, specific occupational exposure limits (OELs) and detailed toxicity data for this compound have not been established. The following table reflects this and underscores the need for stringent safety precautions.

Parameter Value Source and Notes
Occupational Exposure Limit (OEL) Not EstablishedHandle as a potent compound with an unknown toxicity profile. Minimize all routes of exposure.
LD50 (Lethal Dose, 50%) Not AvailableThe absence of data necessitates handling with the highest level of precaution.
Carcinogenicity Not ClassifiedAssume potential carcinogenicity based on its cytotoxic nature until proven otherwise.
Mutagenicity Not ClassifiedAssume potential mutagenicity based on its cytotoxic nature until proven otherwise.
Teratogenicity Not ClassifiedAssume potential teratogenicity based on its cytotoxic nature until proven otherwise.

Visual Safety Protocols

The following diagrams illustrate key safety workflows for handling this compound.

Flavipucine_Spill_Response This compound Spill Response Workflow cluster_immediate_actions Immediate Actions cluster_cleanup_procedure Cleanup Procedure spill Spill Occurs alert Alert Others & Evacuate Area spill->alert secure Restrict Access to Area alert->secure don_ppe Don Full PPE (Double Gloves, Gown, Respirator, Goggles, Face Shield) secure->don_ppe Initiate Cleanup contain Contain Spill (Use absorbent pads from outside in) don_ppe->contain clean Clean & Decontaminate Area contain->clean dispose Dispose of all materials as Cytotoxic Waste clean->dispose

Caption: Workflow for a safe response to a this compound spill.

Flavipucine_Handling_SOP Standard Operating Procedure for this compound Use cluster_preparation Preparation cluster_experiment Experiment cluster_cleanup_disposal Post-Experiment prep_area Prepare Designated Work Area (BSC or Fume Hood) gather_materials Gather All Necessary Materials & PPE prep_area->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe handle Handle this compound (Weighing, preparing solutions) don_ppe->handle transport Transport in Secondary Containment if necessary handle->transport decontaminate Decontaminate Work Surfaces transport->decontaminate dispose_waste Segregate and Dispose of Cytotoxic Waste decontaminate->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

References

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Feasible Synthetic Routes

Reactant of Route 1
Flavipucine
Reactant of Route 2
Flavipucine

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